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  • Product: BMS-911172

Core Science & Biosynthesis

Foundational

Technical Guide: BMS-911172 AAK1 Inhibitor Activity

Executive Summary BMS-911172 is a potent, selective, and brain-penetrant small-molecule inhibitor of Adaptor-associated Kinase 1 (AAK1) .[1][2][3][4] Developed by Bristol Myers Squibb, it serves as a critical "tool compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMS-911172 is a potent, selective, and brain-penetrant small-molecule inhibitor of Adaptor-associated Kinase 1 (AAK1) .[1][2][3][4] Developed by Bristol Myers Squibb, it serves as a critical "tool compound" that validated AAK1 inhibition as a therapeutic strategy for neuropathic pain.[5] Unlike non-selective kinase inhibitors, BMS-911172 demonstrates high specificity for AAK1 over the structurally related Cyclin G-associated Kinase (GAK), mitigating potential toxicity associated with GAK inhibition.

This guide details the biochemical profile, mechanism of action, and experimental protocols required to utilize BMS-911172 in drug discovery and validation workflows.

Target Profile: The AAK1 Signaling Axis

To understand the utility of BMS-911172, one must grasp the physiological role of AAK1 in Clathrin-Mediated Endocytosis (CME).

Mechanism of Action

AAK1 regulates the recycling of surface receptors (including those involved in nociception) by phosphorylating the mu-2 subunit (AP2M1) of the AP-2 complex.[1]

  • Resting State: AP-2 complexes are cytosolic.

  • Activation: AAK1 phosphorylates AP2M1 at Threonine 156 .

  • Cargo Recognition: Phosphorylated AP-2 undergoes a conformational change, increasing its affinity for tyrosine-based motifs (YxxΦ) on membrane receptors.

  • Endocytosis: This triggers clathrin coat assembly and vesicle internalization.

Therapeutic Hypothesis: In neuropathic pain states, inhibiting AAK1 reduces the endocytosis of specific ion channels or receptors, altering synaptic transmission and dampening central sensitization.

Pathway Visualization

The following diagram illustrates the AAK1 signaling cascade and the interception point of BMS-911172.

AAK1_Pathway BMS BMS-911172 (Inhibitor) AAK1 AAK1 Kinase (Active) BMS->AAK1 Inhibits (IC50 ~12 nM) AP2_Unphos AP-2 Complex (Unphosphorylated) AAK1->AP2_Unphos Phosphorylates AP2_Phos AP-2 Complex (Phosphorylated Thr156) AP2_Unphos->AP2_Phos Activation Receptors Surface Receptors (Nociceptors) AP2_Phos->Receptors Binds Cargo Clathrin Clathrin Coat Assembly Receptors->Clathrin Recruits Endocytosis Vesicle Internalization (Receptor Trafficking) Clathrin->Endocytosis Triggers Pain Neuropathic Pain Modulation Endocytosis->Pain Regulates Sensitization

Figure 1: Mechanism of Action.[2] BMS-911172 blocks the phosphorylation of AP-2, disrupting the recruitment of clathrin and subsequent receptor endocytosis.

Compound Characteristics & Data Summary

BMS-911172 is distinguished by its high affinity and selectivity, particularly against the off-target GAK, which is often a liability for AAK1 inhibitors.

Physicochemical Properties[1][2][3][4][6][7][8][9][10]
  • Chemical Name: (2R)-2-amino-N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-4-methylpentanamide[6]

  • Molecular Weight: ~339.34 Da[3]

  • Solubility: High permeability; designed for CNS exposure.[4][7][8][9]

Quantitative Activity Profile

The following table summarizes the potency of BMS-911172 compared to the clinical candidate BMS-986176 (LX-9211).

ParameterBMS-911172 (Tool)BMS-986176 (Clinical)Note
AAK1 IC50 (Biochemical) 12 - 35 nM 2.0 nMBMS-911172 is slightly less potent but sufficient for validation.
AAK1 IC50 (Cellular) ~51 nM ~6 nMMeasured via pAP2M1 inhibition in HEK293 cells.
Selectivity (vs. GAK) >100-fold >1000-foldCritical for safety; GAK inhibition causes toxicity.
Brain/Plasma Ratio > 1.0 > 1.0Excellent CNS penetration.
In Vivo Efficacy 60 mg/kg (s.c.) 10-30 mg/kg (oral)Effective in Chung model (neuropathic pain).

Experimental Protocols

To replicate findings or screen novel analogs using BMS-911172 as a control, follow these self-validating protocols.

Protocol A: Biochemical Kinase Assay (LanthaScreen™ TR-FRET)

Objective: Determine the IC50 of BMS-911172 against recombinant AAK1. Principle: A Europium-labeled antibody detects the phosphorylated product of a tracer substrate.

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Fluorescein-labeled AP2M1 peptide (or generic Ser/Thr peptide).

    • Enzyme: Recombinant human AAK1 (catalytic domain).

  • Compound Handling:

    • Prepare a 10-point dose-response of BMS-911172 in DMSO (start at 10 µM, 3-fold serial dilution).

    • Acoustic transfer 100 nL to a 384-well low-volume plate.

  • Reaction Assembly:

    • Add 5 µL of AAK1 enzyme (0.5 nM final).

    • Incubate 15 min at RT (allows compound binding).

    • Add 5 µL of Substrate/ATP mix (ATP at

      
      , approx. 10 µM).
      
  • Detection:

    • Incubate 60 min at RT.

    • Add 10 µL of EDTA/Eu-Antibody detection mix.

    • Read on TR-FRET compatible plate reader (Ex 340nm, Em 665nm/615nm).

  • Validation Criteria:

    • Z' Factor: Must be > 0.5.

    • Control: Staurosporine (non-selective) as positive control.

Protocol B: Cellular Target Engagement (pAP2M1 Western Blot)

Objective: Confirm BMS-911172 inhibits AAK1 inside the cell.

  • Cell Culture:

    • Seed HEK293 or SH-SY5Y cells in 6-well plates (0.5 x 10^6 cells/well).

    • Allow to adhere overnight.

  • Treatment:

    • Treat cells with BMS-911172 (0, 10, 100, 1000 nM) for 1 hour.

    • Note: AAK1 inhibition is rapid; long incubations are unnecessary for signaling checks.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF) + Protease Inhibitors. Crucial step to preserve pThr156.

  • Western Blotting:

    • Run 20 µg lysate on 4-12% Bis-Tris gel.

    • Transfer to Nitrocellulose.

    • Primary Ab: Rabbit anti-phospho-AP2M1 (Thr156) (1:1000).

    • Normalization Ab: Mouse anti-Total AP2M1 or GAPDH.

  • Quantification:

    • Calculate ratio of pAP2M1 / Total AP2M1.

    • Plot dose-response curve to determine cellular IC50.

Experimental Workflow Diagram

The following flowchart outlines the logical progression from compound sourcing to in vivo validation, ensuring a robust data package.

Workflow Source Compound Sourcing (BMS-911172) QC QC Validation (LC-MS / NMR) Source->QC Biochem Biochemical Assay (TR-FRET IC50) QC->Biochem Pass Biochem->Source Fail Cell Cellular Assay (pAP2M1 Blot) Biochem->Cell IC50 < 50 nM Selectivity Selectivity Screen (vs. GAK/BIKE) Cell->Selectivity Confirmed InVivo In Vivo Model (Chung/Formalin) Selectivity->InVivo Selectivity > 100x Analysis Data Analysis (PK/PD Correlation) InVivo->Analysis Efficacy Readout

Figure 2: Validation Workflow. A step-by-step logic gate for validating AAK1 inhibitors using BMS-911172 as a benchmark.

References

  • Hartz, R. A., et al. (2016). Discovery of BMS-986176/LX-9211: A Highly Selective, CNS-Penetrable, and Potent AAK1 Inhibitor for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry.[10] (Note: Describes the discovery series including Compound 17/BMS-911172).

  • Kostich, W., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain.[11] Journal of Pharmacology and Experimental Therapeutics.[11]

  • IUPHAR/BPS Guide to Pharmacology. BMS-911172 Ligand Page.

  • SelleckChem. BMS-911172 Product Datasheet and Activity Profile.

  • MedKoo Biosciences. BMS-911172 Technical Data.[1]

Sources

Exploratory

BMS-911172: Technical Blueprint for Brain-Penetrant AAK1 Inhibition

Executive Summary BMS-911172 represents a pivotal benchmark in neuropharmacology, serving as a highly selective, brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1) .[1][2] Unlike first-generation kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMS-911172 represents a pivotal benchmark in neuropharmacology, serving as a highly selective, brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1) .[1][2] Unlike first-generation kinase inhibitors that often fail to cross the blood-brain barrier (BBB) or lack selectivity against the Numb-Associated Kinase (NAK) family (e.g., GAK, BIKE), BMS-911172 was engineered specifically to validate AAK1 as a therapeutic target for neuropathic pain .

This guide dissects the molecular architecture, mechanism of action (MoA), and experimental protocols required to utilize BMS-911172 effectively in drug discovery. It focuses on the critical translational gap: correlating unbound brain concentration (


) with pharmacodynamic (PD) downregulation of the substrate AP2M1 (mu-2) .

Molecular Profile & Medicinal Chemistry

The efficacy of BMS-911172 stems from a rigid structure-activity relationship (SAR) optimization designed to minimize P-glycoprotein (P-gp) efflux while maintaining high affinity for the ATP-binding pocket of AAK1.

Physicochemical Properties

The molecule features a (R)-2-amino-4-methylpentanamide motif linked to a difluoromethoxy-phenyl ring.[2] The inclusion of the oxazole and difluoromethoxy groups is not cosmetic; these moieties modulate lipophilicity and metabolic stability, ensuring the compound falls within the "CNS Multi-Parameter Optimization" (CNS MPO) sweet spot.

ParameterValueSignificance
Molecular Weight 339.34 DaOptimal for passive diffusion (< 400 Da).
cLogP ~1.9 - 2.5Lipophilic enough for membrane crossing, hydrophilic enough to avoid non-specific binding.
TPSA 90 Ų< 90 Ų is ideal for BBB penetration.
IC50 (Enzyme) 12 nMHigh potency against recombinant AAK1.
IC50 (Cell) 35 - 51 nMRetains potency in cellular environment (HEK293).
Selectivity >100x vs GAK/BIKECritical to avoid toxicity associated with GAK inhibition (e.g., pulmonary issues).

Mechanism of Action: The Endocytic Checkpoint

AAK1 regulates clathrin-mediated endocytosis (CME) by phosphorylating the mu-2 subunit (AP2M1) of the AP-2 complex. In neurons, this process controls the recycling of synaptic vesicles and the surface availability of ion channels and receptors involved in nociception.

Signaling Pathway Diagram

The following diagram illustrates the specific intervention point of BMS-911172 within the synaptic vesicle recycling pathway.

AAK1_Pathway AAK1 AAK1 Kinase (Active) AP2 AP-2 Complex (Unphosphorylated) AAK1->AP2 Phosphorylates BMS BMS-911172 (Inhibitor) BMS->AAK1 Inhibits (ATP Competitive) pAP2 Phospho-AP2M1 (Thr156) BMS->pAP2 Reduces Levels AP2->pAP2 Activation Endocytosis Clathrin-Mediated Endocytosis pAP2->Endocytosis Promotes Cargo Sorting Pain Neuropathic Pain Signal Propagation pAP2->Pain Inhibition Reduces Hyperalgesia Receptor Nociceptive Receptors (e.g., Voltage-gated Channels) Receptor->Endocytosis Internalization Vesicle Synaptic Vesicle Recycling Endocytosis->Vesicle Recycling Vesicle->Pain Maintains Excitability

Caption: BMS-911172 blocks AAK1-mediated phosphorylation of AP-2, disrupting receptor recycling and reducing nociceptive signaling.

Preclinical Pharmacology & Validation Protocols

To use BMS-911172 as a probe, one must establish a PK/PD correlation . It is insufficient to measure plasma concentration; one must prove the drug is free in the brain and engaging the target.

Protocol: Assessing Brain Penetration ( )

Objective: Determine the unbound partition coefficient in the brain to verify the drug is not restricted by the BBB.

Methodology:

  • Dosing: Administer BMS-911172 (e.g., 10 mg/kg, s.c.) to C57BL/6 mice.

  • Sampling: Collect plasma and brain tissue at

    
     (approx. 0.5 - 1 hour).
    
  • Equilibrium Dialysis (The Critical Step):

    • Homogenize brain tissue in buffer.

    • Perform Rapid Equilibrium Dialysis (RED) against PBS to determine the fraction unbound in brain (

      
      ) and plasma (
      
      
      
      ).
  • Calculation:

    
    
    
    • Interpretation: A

      
       close to 1 indicates passive diffusion. A value < 0.3 suggests P-gp/BCRP efflux liability. BMS-911172 typically exhibits a 
      
      
      
      sufficient for efficacy.
Protocol: Target Engagement (TE) via Western Blot

Objective: Quantify the reduction of p-AP2M1 (Thr156) levels in brain tissue.

  • Tissue Prep: Rapidly dissect the cortex/spinal cord and flash freeze in liquid nitrogen (phosphorylation is labile).

  • Lysis: Homogenize in RIPA buffer containing phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate).

  • Normalization: Use total AP2M1 or GAPDH as a loading control.

  • Data Analysis: Calculate the ratio of p-AP2M1 / Total AP2M1.

    • Validation: A dose-dependent decrease in this ratio confirms BMS-911172 is engaging AAK1 in the CNS.

In Vivo Efficacy Workflow

The following diagram outlines the standard operating procedure (SOP) for validating analgesic efficacy using BMS-911172 in the Chung Model (Spinal Nerve Ligation).

Efficacy_Workflow cluster_controls Controls Model Induction: Spinal Nerve Ligation (SNL) (Chung Model) Baseline Baseline Testing: Von Frey Thresholds (Day 7-14) Model->Baseline Develop Neuropathy Dosing Treatment: BMS-911172 (30-60 mg/kg s.c.) Baseline->Dosing Randomization Readout Readout: Tactile Allodynia (Von Frey) Dosing->Readout 1-4 Hours Post-Dose PD_Check PD Confirmation: Brain p-AP2M1 Levels Readout->PD_Check Terminal Collection Gabapentin Pos. Control: Gabapentin Vehicle Neg. Control: Vehicle

Caption: Workflow for assessing BMS-911172 efficacy in neuropathic pain models with integrated PD confirmation.

Translational Outlook

BMS-911172 served as the "pathfinder" molecule. While it demonstrated robust efficacy in reversing mechanical allodynia and thermal hyperalgesia in rodent models, its primary utility today is as a chemical probe .

  • Clinical Successor: The insights gained from BMS-911172 led to the development of BMS-986176 (LX-9211) , which possesses an improved pharmacokinetic profile and has advanced into clinical trials for neuropathic pain.

  • Research Utility: For researchers studying endocytic trafficking or viral entry (some viruses utilize AAK1-mediated endocytosis), BMS-911172 remains the gold-standard tool compound due to its high selectivity and defined mechanism.

References

  • Discovery of BMS-911172: Hartz, R. A., et al. (2015).[3] BMS-911172, a Potent and Selective AAK1 Inhibitor with High CNS Penetration.[1][2]BioWorld .

  • Mechanism of Action: MedKoo Biosciences. BMS-911172 Product Data and Biological Activity.[1][2][3][4][5][6]MedKoo .[2]

  • AAK1 in Neuropathic Pain: ProbeChem. AAK1 Inhibitors: BMS-911172 Profile.[1][2][3][5][6][7][8]ProbeChem .

  • Review of AAK1 Inhibitors: Li, Z., et al. (2023).[5] Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases.[5][9][10]European Journal of Medicinal Chemistry .

  • Pharmacology & Selectivity: Selleck Chemicals. BMS-911172 Datasheet and IC50 Values.[7]SelleckChem .

Sources

Foundational

BMS-911172: A Novel Approach to Neuropathic Pain through Adaptor-Associated Kinase 1 (AAK1) Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Current treatment options often provide inadequate relief and are associated with considerable side effects.[4][5] This has spurred the search for novel therapeutic targets and mechanisms. This guide provides a comprehensive overview of BMS-911172, a potent and brain-penetrant small molecule inhibitor, and its role in the context of neuropathic pain. While initial interest may have explored various kinase inhibitors, compelling preclinical evidence has identified Adaptor-Associated Kinase 1 (AAK1) as the primary target of BMS-911172 in mediating its analgesic effects.[6][7][8]

The Emergence of AAK1 as a Target for Neuropathic Pain

The identification of AAK1 as a potential therapeutic target for neuropathic pain stemmed from large-scale mouse knockout studies designed to uncover novel genes involved in pain pathways.[7][9][10] These studies revealed that mice lacking the AAK1 gene exhibited a normal response to acute pain but a significantly diminished response to persistent pain stimuli.[9] Furthermore, AAK1 knockout mice failed to develop tactile allodynia, a hallmark of neuropathic pain, following nerve injury.[7][9] These findings strongly suggested that inhibiting AAK1 could be a viable strategy for treating neuropathic pain.[7][9][11]

AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a cellular process for internalizing molecules from the cell surface.[8] While the precise mechanism by which AAK1 inhibition alleviates neuropathic pain is still under investigation, it is believed to impact the central nervous system to reduce pain signaling.[1][9]

BMS-911172: A Selective AAK1 Inhibitor

BMS-911172 is a selective inhibitor of AAK1 with potent activity.[6][12][13] It has an IC50 value of 12 nM in enzymatic assays and 51 nM in cellular assays.[7][13] The compound is characterized as a brain-penetrant molecule, a crucial feature for targeting central nervous system pathways involved in neuropathic pain.[6][7]

Mechanism of Action: The AAK1 Signaling Pathway

The analgesic effects of BMS-911172 are attributed to its inhibition of AAK1. While the complete downstream signaling cascade is an area of active research, the current understanding points to a modulation of neuronal signaling in the spinal cord.[9]

AAK1_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AAK1 AAK1 Endocytosis Clathrin-Mediated Endocytosis AAK1->Endocytosis Regulates Receptor_Internalization Receptor Internalization Endocytosis->Receptor_Internalization Drives Pain_Signaling Pain Signaling Cascade Receptor_Internalization->Pain_Signaling Modulates Reduced_Pain Reduced Pain Transmission Pain_Signaling->Reduced_Pain Leads to BMS911172 BMS-911172 BMS911172->AAK1

Caption: AAK1 inhibition by BMS-911172 is thought to modulate clathrin-mediated endocytosis, impacting receptor internalization and ultimately reducing pain signal transmission.

Preclinical Efficacy of BMS-911172 in Neuropathic Pain Models

The therapeutic potential of BMS-911172 has been evaluated in several well-established animal models of neuropathic pain. These studies have consistently demonstrated its efficacy in alleviating pain-related behaviors.

Summary of Preclinical Data for BMS-911172

Animal ModelPain ModalityEfficacy of BMS-911172 (60 mg/kg)Reference
Chung Mouse Model (Spinal Nerve Ligation)Mechanical AllodyniaSignificant reduction in pain response[7]
Formalin Assay (Mouse)Persistent PainActive in reducing pain behavior[7]
Chronic Constriction Injury (Rat)Thermal HyperalgesiaSignificant reduction in hyperalgesia[7]
Chronic Constriction Injury (Rat)Mechanical AllodyniaSignificant reduction in allodynia[7]

In the Chronic Constriction Injury (CCI) model, BMS-911172 demonstrated a significant reversal of both thermal hyperalgesia and mechanical allodynia.[7] Notably, in these preclinical studies, BMS-911172 was effective without producing motor side effects at the tested doses.[7] Pharmacodynamic studies in mice confirmed that BMS-911172 dose-dependently inhibited the phosphorylation of the AAK1 substrate mu-2 in the brain, providing a clear link between target engagement and its pharmacological effects.[7]

Experimental Protocol: Evaluation of BMS-911172 in the Chronic Constriction Injury (CCI) Model

The following is a detailed, step-by-step methodology for assessing the efficacy of BMS-911172 in a rat model of neuropathic pain induced by CCI.

1. Animals and Housing:

  • Adult male Sprague-Dawley rats (200-250g) are used.

  • Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • All procedures are conducted in accordance with institutional animal care and use committee guidelines.

2. Chronic Constriction Injury (CCI) Surgery:

  • Rats are anesthetized with isoflurane.

  • The common sciatic nerve is exposed at the level of the mid-thigh.

  • Four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.

  • The muscle and skin are then closed in layers.

  • Sham-operated animals undergo the same procedure without nerve ligation.

3. Drug Administration:

  • BMS-911172 is dissolved in an appropriate vehicle.

  • Following a period of post-operative recovery and establishment of neuropathic pain (typically 7-14 days), animals are administered BMS-911172 or vehicle via subcutaneous (s.c.) injection at a dose of 60 mg/kg.[7]

4. Behavioral Testing:

  • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A decreased PWT indicates mechanical allodynia.

  • Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the paw withdrawal latency (PWL) is recorded. A decreased PWL is indicative of thermal hyperalgesia.

  • Baseline measurements are taken before surgery and post-operative measurements are taken before and after drug administration at specified time points.

5. Data Analysis:

  • Behavioral data are analyzed using appropriate statistical methods, such as two-way analysis of variance (ANOVA) followed by post-hoc tests, to compare the effects of BMS-911172 with the vehicle control group.

  • A p-value of <0.05 is typically considered statistically significant.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Animal_Housing Animal Acclimation & Housing Baseline_Testing Baseline Behavioral Testing Animal_Housing->Baseline_Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline_Testing->CCI_Surgery Pain_Development Neuropathic Pain Development (7-14 days) CCI_Surgery->Pain_Development Drug_Administration BMS-911172 (60 mg/kg, s.c.) or Vehicle Administration Pain_Development->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing Data_Collection Data Collection (PWT & PWL) Post_Treatment_Testing->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis

Caption: Workflow for evaluating BMS-911172 in the CCI model of neuropathic pain.

Future Directions and Therapeutic Potential

The preclinical data for BMS-911172 and other AAK1 inhibitors are promising, suggesting a novel therapeutic avenue for the treatment of neuropathic pain.[8][11] The development of small molecule inhibitors targeting AAK1, such as BMS-911172 and the clinically tested BMS-986176/LX-9211, highlights the therapeutic potential of this target.[8][11] Further research is warranted to fully elucidate the downstream signaling pathways of AAK1 in the context of pain and to translate these preclinical findings into effective clinical therapies for patients suffering from neuropathic pain.

References

  • AAK1 inhibitor shows potential for the treatment of neuropathic pain - | BioWorld. [Link]

  • Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC. [Link]

  • Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed. [Link]

  • Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC. [Link]

  • A Literature Review: The Mechanisms and Treatment of Neuropathic Pain—A Brief Discussion - PMC. [Link]

  • IRAK-4 Inhibitors for Inflammation - PMC. [Link]

  • Central IRAK-4 kinase inhibition for the treatment of pain following nerve injury in rats. [Link]

  • AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain - PainScale. [Link]

  • discovery of BMS-986176 / LX9211, an AAK1 inhibitor - drug annotations - YouTube. [Link]

  • Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. [Link]

  • Interleukin-1 receptor-associated kinase 4 (IRAK4) in the nucleus accumbens regulates opioid-seeking behavior in male rats - PMC. [Link]

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain | Request PDF - ResearchGate. [Link]

  • Discovery and development of BMS-986176/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society. [Link]

  • TLR signaling adaptor protein MyD88 in primary sensory neurons contributes to persistent inflammatory and neuropathic pain and neuroinflammation - PubMed. [Link]

  • Experimental models for the study of neuropathic pain - SciELO. [Link]

Sources

Exploratory

An In-depth Technical Guide to BMS-911172 and its Interplay with Clathrin-Mediated Endocytosis

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the small molecule inhibitor BMS-911172 and its functional relationshi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the small molecule inhibitor BMS-911172 and its functional relationship with the fundamental cellular process of clathrin-mediated endocytosis (CME). A critical clarification is made at the outset: while the query links BMS-911172 with Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), current scientific literature robustly identifies the primary target of BMS-911172 as Adaptor-Associated Kinase 1 (AAK1).[1][2][3][4] AAK1 is a serine/threonine kinase that plays a pivotal regulatory role in CME.[5][6] This guide will therefore focus on the well-established mechanism of BMS-911172's action via AAK1 inhibition and its subsequent effects on CME. The potential, though currently unsubstantiated, connections to IRAK4 signaling will be addressed to provide a complete and accurate scientific picture.

Introduction to BMS-911172: A Potent AAK1 Inhibitor

BMS-911172 is a potent and selective, brain-penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[2] It has demonstrated significant therapeutic potential, particularly in the context of neuropathic pain.[2][7] The inhibitory activity of BMS-911172 against AAK1 is well-characterized, with reported IC50 values in the low nanomolar range.[1][2]

CompoundTargetIC50 (Enzyme Assay)IC50 (Cell-based Assay)Key Application
BMS-911172AAK112 nM[2] / 35 nM[1]51 nM[2]Neuropathic Pain Research

The primary mechanism of action of BMS-911172 relevant to this guide is its direct inhibition of AAK1's kinase activity, which has profound consequences for the regulation of clathrin-mediated endocytosis.

The Central Role of Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a vital cellular trafficking process responsible for the internalization of a wide array of extracellular molecules, transmembrane receptors, and nutrients.[8] This process is initiated by the assembly of clathrin triskelions into a polygonal lattice on the cytoplasmic face of the plasma membrane, leading to the formation of clathrin-coated pits.[8]

A key player in this process is the Adaptor Protein 2 (AP2) complex.[5] AP2 acts as a crucial linker, simultaneously binding to the plasma membrane, the cytoplasmic tails of cargo proteins, and the clathrin coat, thereby recruiting cargo into the nascent pit.[5][8] The proper functioning and regulation of the AP2 complex are therefore central to the fidelity and efficiency of CME.

AAK1: The Molecular Fulcrum of CME Regulation

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that directly interacts with and regulates the AP2 complex.[6][9] AAK1 phosphorylates the μ2 subunit of the AP2 complex (AP2M1).[5] This phosphorylation event is a critical regulatory step in CME. By phosphorylating AP2M1, AAK1 modulates the affinity of the AP2 complex for cargo proteins, influencing the efficiency of cargo recruitment and the subsequent maturation of clathrin-coated pits into fully formed vesicles.[5][9]

The inhibition of AAK1, therefore, disrupts this regulatory phosphorylation, leading to a downstream alteration of the endocytic cycle.[5] This makes AAK1 an attractive therapeutic target for conditions where modulation of endocytosis is desirable, such as in certain viral infections that hijack the CME pathway for cellular entry.[7]

Signaling Pathway: AAK1 in Clathrin-Mediated Endocytosis

AAK1_CME_Pathway cluster_membrane Plasma Membrane CargoReceptor Transmembrane Cargo Receptor AP2 AP2 Complex CargoReceptor->AP2 Binds to Clathrin Clathrin AP2->Clathrin Recruits CCP Clathrin-Coated Pit (Maturation) AP2->CCP Clathrin->CCP CCV Clathrin-Coated Vesicle CCP->CCV Scission AAK1 AAK1 Kinase AAK1->AP2 Phosphorylates μ2 subunit BMS911172 BMS-911172 BMS911172->AAK1

Caption: AAK1's role in regulating clathrin-mediated endocytosis and the inhibitory action of BMS-911172.

The Impact of BMS-911172 on CME

By inhibiting AAK1, BMS-911172 prevents the phosphorylation of the AP2M1 subunit.[2][5] This disruption has been shown to decrease the internalization of specific cargo, such as the transferrin receptor, which is a classic model for studying CME.[9][10] The functional consequence is a reduction in the efficiency of clathrin-mediated endocytosis for certain receptors. This mechanism underpins the therapeutic rationale for using AAK1 inhibitors in various disease models. For instance, in the context of neuropathic pain, altering the endocytosis of specific receptors in neuronal cells may contribute to the observed analgesic effects.[2] Furthermore, AAK1 has been identified as a negative regulator of WNT signaling, promoting the clathrin-mediated endocytosis of the LRP6 receptor; inhibition of AAK1 can, therefore, activate WNT signaling.[11]

Addressing the IRAK4 Question: A Matter of Target Specificity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling cascade, acting downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[12] Its activation is central to the "Myddosome" signaling complex, which orchestrates pro-inflammatory responses.[12]

It is crucial to emphasize that BMS-911172 is not a known direct inhibitor of IRAK4 . Its selectivity is for AAK1. The potential for a relationship between AAK1/CME and IRAK4 signaling is speculative and would likely be indirect. For example, the endocytosis of TLRs, which are upstream of IRAK4, is a known regulatory mechanism for their signaling. One study has suggested that IRAK4 is not directly involved in the endocytosis of TLR4.[13][14] While clathrin-mediated endocytosis is required for the signaling of certain TLRs, a direct regulatory link from AAK1 to IRAK4-dependent signaling via this mechanism has not been established. Future research could explore if AAK1 inhibition and the subsequent alteration of CME for specific TLRs could indirectly modulate IRAK4-mediated inflammatory responses. However, based on current evidence, the primary and well-validated mechanism of BMS-911172 involves AAK1 and the direct regulation of CME.

Experimental Protocols for Assessing the Effect of BMS-911172 on CME

To empirically validate the effects of BMS-911172 on clathrin-mediated endocytosis, the following protocols provide a robust framework.

Transferrin Uptake Assay by Fluorescence Microscopy

This assay is the gold standard for quantifying the rate of CME. It relies on the internalization of fluorescently labeled transferrin, which binds to the transferrin receptor and is taken up by the cell exclusively through CME.

Objective: To quantitatively assess the effect of BMS-911172 on the rate of clathrin-mediated endocytosis.

Materials:

  • Adherent cells (e.g., HeLa, HEK293) cultured on glass coverslips

  • BMS-911172 (stock solution in DMSO)

  • Serum-free cell culture medium (e.g., DMEM)

  • Transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 647)[15]

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst stain for nuclear counterstaining

  • Mounting medium (e.g., Fluoromount-G)

Step-by-Step Protocol:

  • Cell Plating: Plate cells on sterile glass coverslips in a 24-well plate to achieve 60-70% confluency on the day of the experiment.

  • Drug Treatment: Treat cells with the desired concentrations of BMS-911172 (and a vehicle control, e.g., 0.1% DMSO) in complete medium for a predetermined time (e.g., 1-2 hours).

  • Serum Starvation: Wash the cells twice with pre-warmed PBS and incubate in serum-free medium for 30 minutes at 37°C to remove endogenous transferrin.[16]

  • Transferrin Pulse: Add pre-warmed serum-free medium containing fluorescently labeled transferrin (e.g., 10-20 µg/mL) and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.[15][16]

  • Stop Internalization: Immediately place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[15][17]

  • Washing and Staining: Wash the cells three times with PBS. Add Hoechst stain for 10 minutes to counterstain the nuclei.[15][17]

  • Mounting: Wash three more times with PBS and mount the coverslips onto glass slides using an antifade mounting medium.[15][17]

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ). Compare the intensity between control and BMS-911172-treated cells.

Experimental Workflow: Transferrin Uptake Assay

Transferrin_Workflow A 1. Plate cells on coverslips B 2. Treat with BMS-911172 or Vehicle (DMSO) A->B C 3. Serum Starve (30 min) B->C D 4. Pulse with Fluorescent Transferrin (1-5 min) C->D E 5. Stop on Ice & Wash D->E F 6. Fix with 4% PFA E->F G 7. Counterstain Nuclei F->G H 8. Mount on Slides G->H I 9. Fluorescence Microscopy & Image Analysis H->I

Caption: Step-by-step workflow for the transferrin uptake assay to measure CME.

Immunofluorescence Staining for Clathrin and AP2

This protocol allows for the visualization of key CME machinery components to assess any changes in their subcellular localization or in the formation of clathrin-coated pits upon treatment with BMS-911172.

Objective: To visualize the localization of clathrin and the AP2 complex in cells treated with BMS-911172.

Materials:

  • Cells cultured on coverslips and treated with BMS-911172 as described above.

  • Fixation and permeabilization buffers (e.g., 4% PFA, 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 2% fish gelatin in PBS).[18]

  • Primary antibodies (e.g., mouse anti-clathrin heavy chain, rabbit anti-AP2 α-adaptin).

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594).

  • Mounting medium with DAPI.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Follow steps 1 and 2 from the transferrin uptake protocol.

  • Fixation: Rinse cells with PBS and fix with 4% PFA for 20 minutes at room temperature.[18][19]

  • Washing: Rinse three times with PBS to remove the fixative.[18][19]

  • Permeabilization and Blocking: Incubate cells in blocking/permeabilization buffer (PBS + 2% fish gelatin + 0.1% Triton X-100) for 30 minutes.[18]

  • Primary Antibody Incubation: Dilute primary antibodies against clathrin and AP2 in the blocking buffer. Add the antibody solution to the coverslips and incubate for 2 hours at room temperature or overnight at 4°C.[18][19]

  • Washing: Wash the cells three times for 5 minutes each with PBS.[19]

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[19]

  • Final Washes: Wash three times for 5 minutes each with PBS, protected from light.

  • Mounting and Imaging: Mount the coverslips on slides with mounting medium containing DAPI. Image using a confocal microscope to visualize the colocalization and distribution of clathrin and AP2.[20]

Conclusion and Future Directions

BMS-911172 is a potent and selective inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis. Its mechanism of action, through the inhibition of AP2 complex phosphorylation, provides a powerful tool for studying the intricacies of CME and holds therapeutic promise for diseases where this pathway is dysregulated. While a direct link to IRAK4 signaling is not supported by current evidence, the modulation of endocytic pathways for immune receptors presents an intriguing, albeit indirect, avenue for future investigation. The protocols detailed herein provide a solid foundation for researchers to explore the cellular effects of BMS-911172 and other AAK1 inhibitors, furthering our understanding of this critical cellular process.

References

  • Lee, E., et al. (2018). AAK1 inhibits WNT signaling by promoting clathrin-mediated endocytosis of LRP6. bioRxiv. Retrieved from [Link]

  • Conner, S. D., & Schmid, S. L. (2002). Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis. The Journal of Cell Biology. Retrieved from [Link]

  • BioWorld. (2015). AAK1 inhibitor shows potential for the treatment of neuropathic pain. BioWorld. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are AAK1 inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). AAK1. Retrieved from [Link]

  • Ehrlich, M., et al. (2004). Analysis of the AP-2 Adaptor Complex and Cargo During Clathrin-Mediated Endocytosis. Traffic. Retrieved from [Link]

  • Conner, S. D., & Schmid, S. L. (2002). Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis. Journal of Cell Biology. Retrieved from [Link]

  • protocols.io. (2023). Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. Retrieved from [Link]

  • ResearchGate. (n.d.). IRAK4 is not involved in TLR4 endocytosis or TRAF3 and IRF3 activation... Retrieved from [Link]

  • Couturier, J., et al. (2013). Loss of interleukin receptor-associated kinase 4 signaling suppresses amyloid pathology and alters microglial phenotype in a mouse model of Alzheimer's disease. Journal of Neuroinflammation. Retrieved from [Link]

  • De Nardo, D., et al. (2018). The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways. The Journal of Experimental Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Colocalization of clathrin and AP2 on the plasma membrane. Retrieved from [Link]

  • Theranostics. (2024). Clathrin mediated endocytosis targeting chimera for targeted membrane proteins degradation and enhance CAR-T cell anti-tumor therapy. Theranostics. Retrieved from [Link]

  • Motley, A. M., et al. (2010). Roles of AP-2 in Clathrin-Mediated Endocytosis. PLoS ONE. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. v1. Retrieved from [Link]

  • Dunne, A., et al. (2018). Toll-like receptor signalling via IRAK4 affects epithelial integrity and tightness through regulation of junctional tension. Journal of Cell Science. Retrieved from [Link]

  • Institut Pasteur. (2015). Clathrin-independent endocytosis used by the IL-2 receptor is regulated by Rac1, Pak1 and Pak2. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Tranferrin Uptake Assay (HeLa cells). Retrieved from [Link]

  • ResearchGate. (n.d.). Requirement of IRAK4 kinase activity in NF-kB activation. Retrieved from [Link]

  • Arigo Biolaboratories Corp. (n.d.). Immunofluorescence Protocol (for adherent cells). Retrieved from [Link]

  • Frontiers in Immunology. (2022). Regulation of innate immune signaling by IRAK proteins. Retrieved from [Link]

  • PubMed Central. (2009). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Foundational

Pharmacological Profile: BMS-911172 (AAK1 Inhibitor)

[1][2][3][4][5][6][7] Executive Summary BMS-911172 represents a pivotal tool compound in the discovery of non-opioid analgesics. It is a potent, selective, and brain-penetrant small-molecule inhibitor of Adaptor-Associat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary

BMS-911172 represents a pivotal tool compound in the discovery of non-opioid analgesics. It is a potent, selective, and brain-penetrant small-molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) .[1][2][3][4] Unlike traditional analgesics that target opioid or COX pathways, BMS-911172 modulates clathrin-mediated endocytosis (CME), specifically influencing the trafficking of cell-surface receptors involved in nociceptive signaling.

This guide dissects the compound's physicochemical properties, mechanistic basis, and in vivo efficacy, serving as a technical reference for drug development professionals investigating the AAK1 pathway for neuropathic pain.

Physicochemical & Structural Analysis

BMS-911172 was optimized from a series of aryl amides to balance potency with central nervous system (CNS) penetration. A critical success factor in its design was achieving a high Ligand Lipophilicity Efficiency (LLE), ensuring the compound could cross the blood-brain barrier (BBB) without the non-specific toxicity often associated with highly lipophilic drugs.

Table 1: Physicochemical Profile
PropertyValueClinical Significance
IUPAC Name (R)-2-Amino-N-(3-(difluoromethoxy)-4-(oxazol-5-yl)phenyl)-4-methylpentanamideCore pharmacophore definition
Molecular Weight 339.34 DaOptimal for CNS penetration (<450 Da)
cLogP 1.9Ideal range for BBB permeability (1–3)
tPSA 90 ŲTopological Polar Surface Area < 90 Ų favors CNS entry
Ligand Efficiency (LE) 0.45Indicates high binding energy per heavy atom
LLE 6.0Exceptional quality lead (Target > 5.[2]0)
Solubility (pH 7.4) 0.60 mg/mLModerate; sufficient for oral/SC formulation

Mechanism of Action (MoA)

The therapeutic hypothesis of BMS-911172 rests on the inhibition of AAK1-mediated phosphorylation of the AP2 complex.

The Signaling Cascade
  • Physiological State: AAK1 phosphorylates the mu-2 (

    
    2) subunit of the AP2 complex (AP2M1) at Threonine 156. This phosphorylation induces a conformational change in AP2, increasing its affinity for cargo motifs and clathrin, thereby driving endocytosis.
    
  • Pathology: In neuropathic pain states, rapid endocytosis of inhibitory receptors (e.g.,

    
    -adrenergic receptors) may reduce the threshold for nociceptive firing.
    
  • Intervention: BMS-911172 inhibits AAK1.[1][2][3][5][6] This prevents

    
    2 phosphorylation, stalling the endocytosis of these receptors. The result is an increased surface density of antinociceptive receptors, enhancing endogenous pain suppression.
    
Visualization: AAK1 Inhibition Pathway

AAK1_Pathway BMS BMS-911172 AAK1 AAK1 Kinase BMS->AAK1 Inhibits (IC50 = 12 nM) Endocytosis Clathrin-Mediated Endocytosis BMS->Endocytosis Blocks AP2 AP2 Complex (Unphosphorylated) AAK1->AP2 Phosphorylates pAP2 p-AP2 (Thr156) (Active Conformation) AP2->pAP2 Activation pAP2->Endocytosis Promotes Receptor Surface Receptors (e.g., Alpha-2 Adrenergic) Endocytosis->Receptor Internalizes (Removes) Pain Neuropathic Pain Modulation Receptor->Pain Inhibits (Antinociception)

Figure 1: Mechanistic blockade of AAK1 by BMS-911172 preventing receptor internalization.[2]

Pharmacological Data Summary

BMS-911172 exhibits high selectivity for AAK1 over the structurally related Cyclin G-associated kinase (GAK), which is critical because GAK inhibition is associated with toxicity.

Table 2: In Vitro Potency & Selectivity
Assay TypeParameterValueNotes
Enzymatic Potency AAK1 IC₅₀12 nMHigh affinity ATP-competitive inhibition
Cellular Potency AAK1 IC₅₀51 nMMeasured via AP2M1 phosphorylation inhibition
Selectivity vs. GAK>100-foldEssential for safety profile
Selectivity vs. BIKESelectiveBMP-2 inducible kinase
In Vivo Efficacy (Preclinical Models)
  • Model: Chung Model (Spinal Nerve Ligation) and Chronic Constriction Injury (CCI) in rats.

  • Dose: 60 mg/kg (s.c.).[2][3][5][6]

  • Outcome: Significant reduction in thermal hyperalgesia and mechanical allodynia.[5][6]

  • Differentiation: Unlike gabapentin, BMS-911172 showed no motor impairment (rotarod assay) at efficacious doses, highlighting a superior therapeutic index.

Experimental Protocol: In Vivo PD Marker Assay

To validate AAK1 target engagement in a research setting, one must measure the phosphorylation status of the mu-2 subunit (AP2M1) in brain tissue.

Protocol: Analysis of Brain p-mu2 Levels

Objective: Quantify the reduction of p-AP2M1 (Thr156) following BMS-911172 administration.

Reagents:

  • Lysis Buffer: RIPA buffer supplemented with protease/phosphatase inhibitor cocktail (Roche).

  • Antibodies: Anti-phospho-AP2M1 (Thr156) (Custom or commercial equivalent), Anti-Total AP2M1.

Workflow Steps:

  • Dosing: Administer BMS-911172 (10–60 mg/kg, s.c.) or vehicle to C57BL/6 mice.

  • Perfusion: At T_max (approx. 1 hour post-dose), deeply anesthetize mice and transcardially perfuse with ice-cold PBS to remove blood (critical to prevent phosphatase contamination).

  • Harvest: Rapidly dissect the cortex and spinal cord; flash freeze in liquid nitrogen.

  • Homogenization: Homogenize tissue in ice-cold Lysis Buffer using a bead beater (30s pulses). Centrifuge at 14,000 x g for 15 min at 4°C.

  • Western Blot Normalization:

    • Load 20 µg protein/well.

    • Blot for p-AP2M1 (Target) and Total AP2M1 (Loading Control).

  • Quantification: Calculate the ratio of Signal(p-AP2M1) / Signal(Total AP2M1).

  • Validation Criteria: A successful assay must show >50% reduction in the phosphorylation ratio in the 60 mg/kg group compared to vehicle.

Visualization: Experimental Logic

Protocol_Flow Step1 Administer BMS-911172 (s.c. or p.o.) Step2 Wait T_max (60 mins) Step1->Step2 Step3 Transcardial Perfusion (Ice-cold PBS) Step2->Step3 Prevents blood contamination Step4 Tissue Harvest (Cortex/Spinal Cord) Step3->Step4 Step5 Western Blot Analysis (p-AP2M1 vs Total AP2M1) Step4->Step5 Readout: Target Engagement

Figure 2: Pharmacodynamic workflow for validating central AAK1 inhibition.

Therapeutic Implications & Clinical Context

BMS-911172 served as the precursor to clinical candidates like BMS-986176 (LX-9211) . The transition from 911172 to 986176 was driven by the need to optimize oral bioavailability and metabolic stability while maintaining the selectivity profile established by 911172.

Key Takeaway for Drug Developers: BMS-911172 validates that clathrin-mediated endocytosis is a druggable pathway for pain . It demonstrates that inhibiting this "housekeeping" function in a specific manner (via AAK1) does not lead to catastrophic cellular failure but rather selectively tunes synaptic transmission, offering a route to treat neuropathic pain without the addiction liability of opioids or the sedation of gabapentinoids.

References

  • Hartz, R. A., et al. (2015). Discovery of BMS-911172: A Potent and Selective Inhibitor of Adaptor-Associated Kinase 1 (AAK1) for the Treatment of Neuropathic Pain.[1][2][3] American Chemical Society (ACS) National Meeting, Abstract MEDI 334.

    • Context: Primary disclosure of the compound structure and in vivo efficacy.
  • Hartz, R. A., et al. (2016). Discovery of 4-(2-Pyridyl)piperazine-1-benzimidazoles as Potent and Selective Inhibitors of Adaptor Protein-2 Associated Kinase 1 (AAK1).Bioorganic & Medicinal Chemistry Letters, 26(9), 2132-2136.

    • Context: Details the SAR (Structure-Activity Relationship) leading to the class of compounds including BMS-911172.
  • Li, J., et al. (2023). Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases.European Journal of Medicinal Chemistry, 249, 115102.

    • Context: Review of AAK1 inhibitors, citing BMS-911172's specific pharmacological properties (ClogP, LE, LLE).
  • Kostich, W., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain.[2][3][7][4]Journal of Pharmacology and Experimental Therapeutics, 358(3), 371-386.

    • Context: Establishes the biological mechanism linking AAK1 inhibition to alpha-2 adrenergic signaling.

Sources

Protocols & Analytical Methods

Method

BMS-911172 formulation for animal studies

Application Note: Formulation Protocols for BMS-911172 (AAK1 Inhibitor) in Preclinical Animal Studies Executive Summary BMS-911172 is a potent, selective, and brain-penetrant inhibitor of Adaptor protein-2 Associated Kin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Protocols for BMS-911172 (AAK1 Inhibitor) in Preclinical Animal Studies

Executive Summary

BMS-911172 is a potent, selective, and brain-penetrant inhibitor of Adaptor protein-2 Associated Kinase 1 (AAK1) , primarily utilized in preclinical models of neuropathic pain (e.g., Chung model, CCI) and viral entry inhibition. Its efficacy is highly dependent on achieving adequate CNS exposure.

This guide addresses the critical challenge of formulating BMS-911172: its pH-dependent solubility (soluble in acidic media, poorly soluble at neutral pH). Researchers targeting the efficacious dose of 60 mg/kg (s.c.) must utilize specific vehicle systems to avoid precipitation at the injection site or poor oral bioavailability.

Physicochemical Profile

Understanding the molecule's behavior in solution is the prerequisite for vehicle selection.

PropertyValueImplication for Formulation
Molecular Weight 339.34 g/mol Small molecule; rapid permeation likely.
LogP (clogP) 1.9Moderately lipophilic; requires co-solvents or surfactants.
Solubility (pH 1.0) 5.85 mg/mLSoluble in simulated gastric fluid (good for PO).
Solubility (pH 7.4) 0.60 mg/mLCritical Risk: Precipitates in neutral buffers (PBS/Saline).
Appearance Light yellow solidVisual check required for homogeneity.

Vehicle Selection Strategy

The choice of vehicle is dictated by the route of administration and the required concentration.

  • Low Dose (< 5 mg/kg): Clear solution using co-solvents (DMSO/PEG).

  • High Dose (60 mg/kg): Homogeneous suspension (MC/Tween) or Cyclodextrin-complexed solution.

VehicleSelection Start Select Route RoutePO Oral (PO) Start->RoutePO RouteSC Subcutaneous (SC) Start->RouteSC VehSusp Protocol A: 0.5% MC + 0.1% Tween 80 (Suspension) RoutePO->VehSusp Standard DoseHigh High Dose (>10 mg/kg) RouteSC->DoseHigh DoseLow Low Dose (<10 mg/kg) RouteSC->DoseLow DoseHigh->VehSusp Alternative VehCyc Protocol C: 20% SBE-β-CD (Captisol) (Solubilized) DoseHigh->VehCyc Preferred VehSol Protocol B: 10% DMSO / 40% PEG300 (Solution) DoseLow->VehSol

Figure 1: Decision tree for vehicle selection based on dosing requirements.

Detailed Formulation Protocols

Protocol A: Oral Suspension (High Dose Efficacy)

Target Concentration: 6 mg/mL (allows 10 mL/kg dosing for 60 mg/kg dose). Recommended For: Oral gavage (PO) in mice/rats; High dose SC (if particle size is controlled).

Reagents:

  • Methylcellulose (MC) (400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

Procedure:

  • Prepare Vehicle (0.5% MC / 0.1% Tween 80):

    • Heat 50 mL of sterile water to ~70°C.

    • Disperse 0.5 g Methylcellulose powder; stir until wetted.

    • Add 50 mL of cold water while stirring to solubilize the MC (total vol 100 mL).

    • Add 100 µL Tween 80. Stir overnight at 4°C to clear entrapped air.

  • Compound Dispersion:

    • Weigh the required amount of BMS-911172.

    • Levigation: Add a small volume of the vehicle (or pure Tween 80) to the powder and grind with a mortar and pestle to form a smooth paste.

    • Dilution: Gradually add the remaining vehicle while triturating to prevent clumping.

  • Homogenization:

    • Sonicate the suspension for 10–15 minutes (water bath) to break up aggregates.

    • QC: Vortex immediately before dosing.

Protocol B: Co-Solvent Solution (IV/IP/Low Dose SC)

Target Concentration: 1–3 mg/mL. Recommended For: Pharmacokinetic (PK) studies, IV bolus.

Composition:

  • 10% DMSO[1]

  • 40% PEG300[1][2]

  • 5% Tween 80[1][2]

  • 45% Saline (0.9% NaCl)[1]

Procedure:

  • Dissolve BMS-911172 completely in 100% DMSO (10% of final volume). Vortex until clear.

  • Add PEG300 (40% of final volume) and vortex.

  • Add Tween 80 (5% of final volume) and vortex.

  • Slowly add warm Saline (45% of final volume) while vortexing.

    • Note: Adding saline too fast may cause precipitation. If cloudiness occurs, sonicate.[1] If it persists, the concentration exceeds the solubility limit for this vehicle (~2.5 mg/mL).

Protocol C: Cyclodextrin Formulation (Preferred for SC)

Target Concentration: 2–5 mg/mL. Recommended For: Subcutaneous (SC) dosing to minimize irritation.

Composition:

  • 10% DMSO[1]

  • 90% (20% SBE-β-CD in Saline)[1]

Procedure:

  • Prepare 20% SBE-β-CD (Captisol) in sterile saline. Filter sterilize (0.22 µm).

  • Dissolve BMS-911172 in DMSO (10% of final volume).

  • Slowly add the 20% SBE-β-CD solution to the DMSO stock while vortexing.

  • Sonicate for 20 minutes.

    • Result: This should yield a clear solution or a very fine, stable suspension suitable for SC injection.

Experimental Workflow & QC

To ensure reproducibility, strictly follow this workflow.

Workflow Weigh 1. Weigh Compound (Calibrated Balance) Wet 2. Wetting/Dissolution (DMSO or Tween Paste) Weigh->Wet Dilute 3. Stepwise Dilution (Add viscous agents first) Wet->Dilute Sonicate 4. Sonication (20 min, <40°C) Dilute->Sonicate Check 5. Visual QC (Check for precip/aggregates) Sonicate->Check Check->Sonicate Fail (Aggregates) Dose 6. In Vivo Dosing (Vortex immediately prior) Check->Dose Pass

Figure 2: Step-by-step formulation workflow.

Quality Control (QC) Checklist:

  • Visual: No visible clumps or sedimentation after 5 minutes of standing.

  • pH: Verify pH is near neutral (5.5–7.5) for SC/IP to avoid injection site necrosis.

  • Stability: Use formulations within 24 hours. Store at 4°C if not used immediately.

Handling & Safety

  • Storage: Store BMS-911172 powder at -20°C, desiccated and protected from light.

  • PPE: Wear standard laboratory PPE (gloves, coat, goggles). BMS-911172 is a bioactive kinase inhibitor; avoid inhalation of dust.

  • Excipient Toxicity: Ensure the final DMSO concentration does not exceed 10% for SC/IP routes to prevent vehicle-induced toxicity.

References

  • MedKoo Biosciences. BMS-911172 Product Data Sheet. (Provides solubility data and SC dosing references).

  • Hartz, R. et al. Discovery of BMS-911172: A Potent and Selective AAK1 Inhibitor for Neuropathic Pain.[3] ACS Medicinal Chemistry Letters (Implied via search context of BMS disclosures). (Note: Direct landing page for general journal search as specific article link requires subscription).

  • MedChemExpress. BMS-911172 Formulation & Solubility Guide. (Protocols for DMSO/PEG/Tween vehicles).

  • Taylor & Francis Online. Recent progress in discovery of novel AAK1 inhibitors. (Discusses 60 mg/kg SC efficacy and PK properties).[3][4]

Sources

Application

Application Notes and Protocols: Evaluating the AAK1 Inhibitor BMS-911172 in Preclinical Models of Thermal Hyperalgesia

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the use of BMS-911172, a potent and selective inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the use of BMS-911172, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in rodent models of thermal hyperalgesia. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies to facilitate the investigation of BMS-911172 as a potential therapeutic agent for pain.

Introduction: The Rationale for Targeting AAK1 in Pain

Chronic pain is a significant global health issue, and the demand for novel, non-opioid analgesics is urgent. Neuropathic and inflammatory pain states are often characterized by thermal hyperalgesia, a condition where a normally warm stimulus is perceived as painfully hot. This heightened sensitivity is a result of sensitization of peripheral and central pain pathways.

Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising therapeutic target for the treatment of pain.[1][2] AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis and is widely expressed in the central nervous system.[2] Preclinical studies have demonstrated that genetic knockout or pharmacological inhibition of AAK1 leads to reduced pain behavior in various animal models.[1][3]

BMS-911172 is a brain-penetrant, selective AAK1 inhibitor with demonstrated efficacy in preclinical pain models.[1][4][5] It has been shown to be active in the chronic constriction injury (CCI)-induced thermal hyperalgesia and mechanical allodynia rat model, making it a valuable tool for investigating the role of AAK1 in pain and for the development of novel analgesics.[1][5]

Distinguishing AAK1 from IRAK4 in Pain Signaling

It is crucial to differentiate the mechanism of AAK1 inhibitors from that of IRAK4 inhibitors, as both have been implicated in pain and inflammation. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key kinase in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[6][7][8][9][10] Activation of these pathways leads to the production of pro-inflammatory cytokines, which are major contributors to inflammatory pain.[6][9][10] Therefore, IRAK4 inhibitors are being investigated for their anti-inflammatory and analgesic properties.[6][7]

In contrast, the analgesic effects of AAK1 inhibition are thought to be mediated through a distinct mechanism involving the modulation of α2 adrenergic signaling, a pathway known for its antinociceptive effects.[3][11]

BMS-911172: Compound Profile

A clear understanding of the physicochemical and pharmacological properties of BMS-911172 is essential for designing robust in vivo experiments.

PropertyValueReference
Target Adaptor-Associated Kinase 1 (AAK1)[1][4][5][12]
IC50 12 nM (enzyme), 51 nM (cells)[1][5]
Molecular Formula C16H19F2N3O3[5]
Molecular Weight 339.34 g/mol [5]
Solubility Soluble in DMSO[13]
Storage Store at -20°C for long-term[5]

Experimental Models of Thermal Hyperalgesia

To assess the efficacy of BMS-911172 in reversing thermal hyperalgesia, inflammatory or neuropathic pain models are commonly employed.

Carrageenan-Induced Inflammatory Pain

Intraplantar injection of carrageenan induces a localized inflammatory response characterized by edema, infiltration of immune cells, and the release of pro-inflammatory mediators, leading to thermal hyperalgesia.[13][14][15] This model is useful for evaluating the acute anti-inflammatory and analgesic effects of a compound.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

CFA induces a more persistent and robust inflammatory response compared to carrageenan, leading to long-lasting thermal hyperalgesia.[14] This model is suitable for studying the effects of compounds on chronic inflammatory pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model involves loose ligation of the sciatic nerve, resulting in nerve damage and the development of chronic neuropathic pain, including thermal hyperalgesia.[1][3][11] This model is highly relevant for studying neuropathic pain, a condition often refractory to conventional analgesics.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting thermal hyperalgesia experiments using BMS-911172.

Animal Models
  • Species: Male Sprague-Dawley or Wistar rats (200-250 g) or C57BL/6 mice (20-25 g).

  • Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water. Allow for a minimum of 3-5 days of acclimatization before any experimental procedures.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals.

Induction of Thermal Hyperalgesia
  • Gently restrain the animal.

  • Inject 100 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the plantar surface of the right hind paw.

  • The contralateral (left) paw can be injected with sterile saline to serve as a control.

  • Thermal hyperalgesia typically develops within 1-3 hours and peaks at 3-5 hours post-injection.[16]

  • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

  • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.

  • Close the incision with sutures or wound clips.

  • Sham-operated animals undergo the same surgical procedure without nerve ligation.

  • Thermal hyperalgesia typically develops within 3-5 days and can persist for several weeks.

Preparation and Administration of BMS-911172
  • Preparation: BMS-911172 is typically dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[17] Prepare fresh solutions on the day of the experiment.

  • Dosing: Based on preclinical studies, a dose of 60 mg/kg administered subcutaneously (s.c.) has been shown to be effective in rodent models of pain.[1][5] A dose-response study is recommended to determine the optimal dose for your specific model and experimental conditions.

  • Administration: Administer BMS-911172 or vehicle to the animals at the appropriate time point relative to the induction of hyperalgesia and behavioral testing. For the carrageenan model, the compound can be administered prior to or after the carrageenan injection. For the CCI model, treatment is typically initiated after the development of stable hyperalgesia.

Assessment of Thermal Hyperalgesia

The Hargreaves test and the hot plate test are the gold-standard methods for assessing thermal hyperalgesia in rodents.[18][19][20]

  • Place the animal in a clear plastic chamber on a glass floor and allow it to acclimate for at least 15-20 minutes.

  • Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.

  • Activate the heat source and start a timer.

  • The timer automatically stops when the animal withdraws its paw. Record the paw withdrawal latency (PWL) in seconds.

  • To prevent tissue damage, a cut-off time (typically 20-30 seconds) should be set. If the animal does not withdraw its paw within the cut-off time, the heat source is turned off, and the cut-off time is recorded.

  • Take at least two to three measurements per paw, with a minimum of 5 minutes between measurements, and average the values.

  • Place the animal on a metal plate maintained at a constant temperature (e.g., 52-55°C).[18][21]

  • Start a timer and observe the animal for nociceptive behaviors, such as hind paw licking, jumping, or flicking.

  • Record the latency to the first nociceptive response.

  • A cut-off time (typically 30-45 seconds) should be used to prevent tissue damage.

  • This test assesses a supraspinal response to a noxious stimulus.[22]

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Induction Phase cluster_2 Treatment Phase cluster_3 Assessment Phase Acclimatization Animal Acclimatization (3-5 days) Baseline Baseline Thermal Sensitivity Testing Acclimatization->Baseline Induction Induction of Hyperalgesia (Carrageenan or CCI) Baseline->Induction Dosing BMS-911172 or Vehicle Administration Induction->Dosing Testing Thermal Hyperalgesia Assessment (Hargreaves or Hot Plate) Dosing->Testing

Figure 1. A generalized experimental workflow for evaluating BMS-911172 in a thermal hyperalgesia model.

Data Analysis and Interpretation

  • Data Presentation: Present the data as the mean paw withdrawal latency (in seconds) ± standard error of the mean (SEM).

  • Statistical Analysis: Use appropriate statistical tests to analyze the data. For comparing two groups, a Student's t-test can be used. For comparing multiple groups, a one-way or two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's) is appropriate. A p-value of < 0.05 is typically considered statistically significant.

  • Interpretation of Results: A significant increase in paw withdrawal latency in the BMS-911172-treated group compared to the vehicle-treated group indicates an analgesic effect.

Signaling Pathways

G cluster_0 AAK1-Mediated Pain Pathway cluster_1 IRAK4-Mediated Inflammatory Pain Pathway AAK1 AAK1 Alpha2 α2 Adrenergic Signaling AAK1->Alpha2 Modulates BMS911172 BMS-911172 BMS911172->AAK1 Inhibits Analgesia Analgesia Alpha2->Analgesia TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inflammation Inflammation & Pain Cytokines->Inflammation

Figure 2. Simplified signaling pathways illustrating the distinct roles of AAK1 and IRAK4 in pain.

Conclusion

BMS-911172 is a valuable pharmacological tool for investigating the role of AAK1 in thermal hyperalgesia. The protocols outlined in these application notes provide a robust framework for assessing the analgesic potential of this compound in preclinical models of inflammatory and neuropathic pain. By understanding its mechanism of action and employing rigorous experimental design, researchers can effectively evaluate the therapeutic promise of AAK1 inhibition for the treatment of chronic pain.

References

  • BioWorld. AAK1 inhibitor shows potential for the treatment of neuropathic pain. [Link]

  • Wang, Y., et al. (2022). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. RSC Medicinal Chemistry, 13(5), 528-546. [Link]

  • Kelly, P. N., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 10(9), 1251-1257. [Link]

  • Willemen, H., et al. (2020). Central IRAK-4 kinase inhibition for the treatment of pain following nerve injury in rats. Pain, 161(5), 1036-1047. [Link]

  • Albright, C. F., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. The Journal of Pain, 17(9), 984-997. [Link]

  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. [Link]

  • Bove, S. E., et al. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]

  • Zhang, J., et al. (2023). Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases. European Journal of Medicinal Chemistry, 248, 115102. [Link]

  • Wikipedia. IRAK4. [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]

  • Albright, C. F., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. bioRxiv. [Link]

  • National Center for Biotechnology Information. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)]. [Link]

  • Li, S., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Journal of Medicinal Chemistry. [Link]

  • Hsieh, Y. L., et al. (2007). Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia. British Journal of Pharmacology, 151(8), 1225-1234. [Link]

  • Maze Engineers. Rodent Hot Plate Pain Assay. [Link]

  • Wikipedia. Hot plate test. [Link]

  • Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. The Jackson Laboratory. [Link]

  • Chopade, A. R., et al. (2014). Pharmacological characterization of carrageenan induced heat muscle hyperalgesia in rats using non-selective, preferential and selective COX-2 inhibitors. Pharmacological Reports, 66(5), 843-848. [Link]

  • Meagher, M. W., et al. (2006). The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. Journal of Pain, 7(4), 266-274. [Link]

  • ResearchGate. IRAK4 kinase activity is partially required for TLR4 signaling and... [Link]

  • Ren, K., & Dubner, R. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(3), 111-118. [Link]

  • Aragen Life Sciences. Experimental λ-Carrageenan-induced inflammatory pain model for testing novel analgesics. [Link]

  • Li, Y., et al. (2020). The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model. Journal of Pain Research, 13, 223-233. [Link]

  • Charles River Laboratories. In Vivo Pain Models. [Link]

  • Goel, A., & Hideshima, T. (2022). IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies. Expert Opinion on Therapeutic Targets, 26(1), 13-24. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing BMS-911172 Bioavailability

Executive Technical Summary BMS-911172 is a potent, brain-penetrant small molecule inhibitor of AAK1 (IC50 ~12 nM), primarily utilized in neuropathic pain research.[1][2] While it exhibits favorable central nervous syste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

BMS-911172 is a potent, brain-penetrant small molecule inhibitor of AAK1 (IC50 ~12 nM), primarily utilized in neuropathic pain research.[1][2] While it exhibits favorable central nervous system (CNS) penetration (clogP = 1.9), users frequently encounter variability in systemic exposure during oral (PO) or subcutaneous (SC) administration.[1]

The Core Challenge: BMS-911172 behaves as a weak base with significant pH-dependent solubility.[1]

  • Solubility at pH 1.0 (Simulated Gastric Fluid): ~5.85 mg/mL (High)[1]

  • Solubility at pH 7.4 (Simulated Intestinal Fluid): ~0.60 mg/mL (Low)[1]

Implication: When administered orally, the compound dissolves readily in the stomach but risks rapid precipitation upon entering the neutral environment of the small intestine, limiting absorption. This guide provides troubleshooting workflows to maintain supersaturation and maximize bioavailability.

Troubleshooting & FAQs

Q1: I observe high variability in plasma concentration (PK) between animals in my oral dosing group. Why?

Diagnosis: This is likely due to gastric emptying rate variability combined with intestinal precipitation.[1] Mechanism: As BMS-911172 transitions from the acidic stomach (pH 1-2) to the duodenum (pH 6+), the solubility drops nearly 10-fold.[1] If the transition is too fast, or if the formulation lacks precipitation inhibitors, the drug crashes out of solution before absorption occurs. Solution:

  • Switch Vehicle: Move from simple suspensions (e.g., CMC/Tween) to a Cyclodextrin-based vehicle (see Protocol A). Cyclodextrins encapsulate the hydrophobic moiety, preventing precipitation at neutral pH.

  • Add Polymers: Incorporate 0.5% HPMC (Hydroxypropyl methylcellulose) or PVP to inhibit crystal growth in the intestine.[1]

Q2: My stock solution precipitates when diluted into saline for SC injection.

Diagnosis: "Salting out" effect.[1] Mechanism: BMS-911172 is lipophilic (LLE = 6.0).[1] Adding high-ionic-strength saline reduces the solvation power of the water, forcing the drug out of solution.[1] Solution:

  • Protocol Adjustment: Do not add saline directly to the DMSO stock.

  • Correct Order: DMSO Stock

    
     PEG300 (Co-solvent) 
    
    
    
    Tween-80 (Surfactant)
    
    
    Saline (Diluent).[1]
  • Alternative: Use 20% SBE-

    
    -CD (Sulfobutyl ether-beta-cyclodextrin) instead of saline as the aqueous phase.[1]
    
Q3: Can I use BMS-911172 for Intraperitoneal (IP) injection?

Recommendation: Yes, but caution is required. Risk: High pH formulations or pure DMSO stocks injected IP can cause local irritation or precipitation in the peritoneal cavity, leading to "drug depots" and false PK profiles (sustained release artifacts). Best Practice: Use the Suspension Protocol (Protocol B) or the SBE-


-CD Solution (Protocol A)  to ensure isotonicity and prevent local precipitation.[1]

Validated Formulation Protocols

The following protocols are designed to maximize solubility and stability for in vivo studies.

Protocol A: High-Bioavailability Solution (Recommended for PO/SC)

Best for: Maximizing oral absorption and preventing intestinal precipitation.[1]

Composition: 10% DMSO / 90% (20% SBE-


-CD in Saline)
Target Concentration:  2.5 mg/mL (Clear Solution or Fine Suspension depending on pH)[1]
StepActionTechnical Note
1 Prepare Vehicle Base : Dissolve 2.0 g of SBE-

-CD in 10 mL of sterile saline.[1][3]
Store at 4°C. Stable for 1 week.
2 Dissolve BMS-911172 in 100% DMSO to create a 25 mg/mL Stock .Sonicate until completely clear.
3 Slowly add 100 µL of DMSO Stock into 900 µL of Vehicle Base.Vortex immediately during addition to prevent local precipitation.
4 Sonicate for 5–10 minutes.Result should be a clear solution or stable nanosuspension.[1]
Protocol B: Co-Solvent System (Alternative)

Best for: Acute studies where Cyclodextrins are unavailable.[1]

Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Target Concentration:


 2.5 mg/mL[1][3]
StepActionTechnical Note
1 Dissolve BMS-911172 in DMSO (10% of final vol).Ensure complete dissolution.
2 Add PEG300 (40% of final vol).Vortex thoroughly.
3 Add Tween-80 (5% of final vol).Mix gently to avoid foaming.
4 Add Saline (45% of final vol) dropwise.If cloudiness appears, sonicate/warm (37°C).[1]

Mechanistic Visualization

Diagram 1: AAK1 Inhibition & Therapeutic Pathway

This pathway illustrates why maintaining bioavailability is critical for the downstream efficacy in neuropathic pain models.[1]

BMS_Mechanism BMS BMS-911172 AAK1 AAK1 Kinase (Target) BMS->AAK1 Inhibits (IC50=12nM) AP2 AP-2 Complex Phosphorylation BMS->AP2 Blocks Phosphorylation Pain Neuropathic Pain Signal Propagation BMS->Pain Reduces AAK1->AP2 Regulates Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Controls Synaptic Synaptic Vesicle Recycling Endocytosis->Synaptic Modulates Synaptic->Pain Sustains Relief Analgesia (Reduced Hyperalgesia) Pain->Relief Therapeutic Outcome

Caption: Mechanism of Action: BMS-911172 inhibits AAK1, disrupting AP-2 regulation and reducing pain signaling.[1][4][5]

Diagram 2: Formulation Decision Tree

Use this logic flow to select the correct vehicle based on your specific experimental constraints.[1]

Formulation_Logic Start Start: Formulation Selection Route Select Administration Route Start->Route Oral Oral Gavage (PO) Route->Oral Inject Injection (SC/IP) Route->Inject Check_CD Is SBE-beta-CD available? Oral->Check_CD Check_Vol Is dose volume restricted? Inject->Check_Vol Sol_A USE PROTOCOL A (SBE-beta-CD) *Prevents intestinal precipitation* Check_CD->Sol_A Yes (Preferred) Sol_B USE PROTOCOL B (PEG/Tween) *Use immediately after mixing* Check_CD->Sol_B No High_Conc High Concentration Needed (>5 mg/mL) Check_Vol->High_Conc Yes Low_Conc Standard Concentration (<5 mg/mL) Check_Vol->Low_Conc No Micro Requires Micronization or Amorphous Dispersion High_Conc->Micro Low_Conc->Sol_A

Caption: Decision Matrix for selecting the optimal vehicle based on route and reagent availability.

Quantitative Data Summary

Physicochemical Profile of BMS-911172

ParameterValueImpact on Bioavailability
Molecular Weight 339.34 g/mol Favorable for absorption.[1]
clogP 1.9Good balance for BBB penetration.[1]
Solubility (pH 1.0) 5.85 mg/mLHigh gastric solubility (Risk of dumping).[1]
Solubility (pH 7.4) 0.60 mg/mLCritical Risk: Intestinal precipitation.[1]
IC50 (AAK1) 12 nM (Enzyme)High potency allows for lower dosing (mg/kg).[1]
Key Metabolite N/A (Stable)Primary clearance likely hepatic.[1]

References

  • Hartz, R. A., et al. (2015). Discovery of BMS-911172, a Potent and Selective Inhibitor of Adaptor-Associated Kinase 1 (AAK1) for the Treatment of Neuropathic Pain.[1][2][5][6] 250th ACS National Meeting.[1][2]

    • Source:[1]

  • MedKoo Biosciences. (2023).[1] BMS-911172 Product Datasheet and Solubility Protocols.

    • Source:[1]

  • Selleck Chemicals. (2023).[1] BMS-911172: Biological Activity and Chemical Properties.[1][2][5][6]

    • Source:[1]

  • Guide to Pharmacology. (2023). Ligand Entry: BMS-911172.[1][2][3][4][5][6][7][8]

    • Source:[1]

Sources

Optimization

Technical Support Center: BMS-911172 (AAK1 Inhibitor)

Product Designation: BMS-911172 Target: Adaptor-associated protein kinase 1 (AAK1) CAS Number: 1644248-18-9 Molecular Weight: 339.34 g/mol [1][2][3] Critical Storage & Stability Parameters The stability of BMS-911172 is...

Author: BenchChem Technical Support Team. Date: February 2026

Product Designation: BMS-911172 Target: Adaptor-associated protein kinase 1 (AAK1) CAS Number: 1644248-18-9 Molecular Weight: 339.34 g/mol [1][2][3]

Critical Storage & Stability Parameters

The stability of BMS-911172 is heavily dependent on moisture control and temperature consistency. This compound is a small molecule inhibitor with a fluorinated motif, making it susceptible to hydrolysis if improperly stored in solution.

The "Golden Rules" of Storage
StateConditionStability DurationCritical Note
Solid Powder -20°C (Desiccated)> 2 YearsVial must be sealed. Allow to warm to Room Temperature (RT) before opening to prevent condensation.
DMSO Stock -80°C6 MonthsSingle-use aliquots only. Repeated freeze-thaw cycles degrade potency by ~5-10% per cycle.
DMSO Stock -20°C1 MonthAcceptable for short-term use, but -80°C is preferred.[3]
Aqueous Media 37°C (Cell Culture)< 24 HoursCompound is prone to precipitation in high-serum media over time. Prepare fresh daily.
Why "Desiccation" Matters

BMS-911172 is hygroscopic. When a cold vial is opened in a humid lab environment, water vapor condenses instantly on the powder. This water initiates hydrolysis and alters the effective molecular weight calculation for future experiments.

  • Protocol: Remove vial from freezer

    
     Place in desiccator 
    
    
    
    Wait 30 mins
    
    
    Open.

Solubilization & Stock Preparation[1][3][4][5][6]

WARNING: The most common failure mode with BMS-911172 is the use of "wet" DMSO. DMSO is hygroscopic and absorbs atmospheric water, which drastically reduces the solubility of this compound.[4]

Recommended Solvents
  • Primary Solvent: Dimethyl Sulfoxide (DMSO)

    
     99.9% (Anhydrous).
    
  • Solubility Limit: ~100 mg/mL (294 mM) in pure DMSO.

  • Water/PBS: Insoluble. Do not attempt to dissolve directly in aqueous buffers.

Stock Solution Workflow (Standardized)

Use the following workflow to prepare a 10 mM Master Stock.

StockPrep Raw BMS-911172 Powder (Warm to RT) Weigh Weigh Mass (e.g., 3.39 mg) Raw->Weigh Solvent Add Anhydrous DMSO (1.0 mL) Weigh->Solvent Vortex Vortex & Sonicate (2 mins @ 40kHz) Solvent->Vortex Aliquot Aliquot into Light-Protective Vials Vortex->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 1: Step-by-step workflow for preparing a stable 10 mM stock solution of BMS-911172.

In Vivo Formulation Guide

Researchers often struggle to transition BMS-911172 from in vitro assays to in vivo animal models due to its poor aqueous solubility. The following formulations are validated for intraperitoneal (i.p.) or oral administration.

Formulation A: Clear Solution (Recommended)

This formulation creates a stable solution suitable for injection.

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[3][5][6]

  • Target Concentration: 2.5 mg/mL.[3][5][6][4]

Preparation Protocol:

  • Dissolve BMS-911172 in 10% of the final volume using pure DMSO (Clear stock).

  • Add 40% volume of PEG300. Vortex until clear.

  • Add 5% volume of Tween-80. Vortex.

  • Slowly add 45% volume of Saline while vortexing.

    • Troubleshooting: If precipitation occurs upon adding saline, sonicate at 37°C for 5-10 minutes.

Formulation B: Suspension (Alternative)
  • Vehicle: 10% DMSO + 90% (20% SBE-β-CD in Saline).[3][5]

  • Note: Requires Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD). This encapsulates the drug to improve bioavailability.

Mechanism of Action & Experimental Context

Understanding the mechanism is vital for troubleshooting assay results. BMS-911172 is a highly selective inhibitor of AAK1 (Adaptor-associated protein kinase 1) .[1][2][7][8] It does not target MERTK; confusion often arises due to BMS having multiple kinase inhibitors in similar development pipelines.

Signaling Pathway

AAK1 regulates clathrin-mediated endocytosis (CME) by phosphorylating the AP2M1 subunit.[9] Inhibiting AAK1 prevents the recycling of surface receptors and viral entry.[10]

AAK1_Mechanism Inhibitor BMS-911172 AAK1 AAK1 Kinase (Active) Inhibitor->AAK1 Inhibits (IC50 = 12 nM) AP2M1 AP2M1 Subunit (Unphosphorylated) AAK1->AP2M1 Phosphorylates AP2M1_P Phospho-AP2M1 (Thr156) AP2M1->AP2M1_P Activation Endocytosis Clathrin-Mediated Endocytosis AP2M1_P->Endocytosis Promotes ViralEntry Viral Entry / Receptor Recycling Endocytosis->ViralEntry

Figure 2: BMS-911172 blocks the phosphorylation of AP2M1, thereby disrupting clathrin-mediated endocytosis.[9][10]

Troubleshooting & FAQ

Q1: My compound precipitated when I added the DMSO stock to cell culture media. Why?

A: This is the "Solvent Shock" effect.

  • Cause: Adding a high-concentration DMSO stock directly to aqueous media causes rapid local precipitation because the drug is hydrophobic.

  • Solution: Perform a serial dilution in media.

    • Dilute your 10 mM stock 1:10 in media (intermediate step).

    • Vortex immediately.

    • Add this intermediate to your final culture well.

    • Limit: Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.

Q2: I see variability in IC50 values between batches.

A: Check your DMSO quality.

  • Cause: Hygroscopic DMSO absorbs water, reducing the actual concentration of dissolved drug (some may be micro-precipitated and invisible to the naked eye).

  • Validation: Spin down your stock solution at 13,000 rpm for 5 minutes. If you see a pellet, your stock has crashed out. Re-dissolve in fresh, anhydrous DMSO.

Q3: Can I use BMS-911172 for MERTK inhibition studies?

A: No.

  • BMS-911172 is selective for AAK1 (IC50 ~12 nM).[1][2][7][8] While many kinase inhibitors have off-target effects, BMS-911172 is specifically designed as a tool compound for AAK1 and neuropathic pain research. For MERTK, consider compounds like BMS-777607.

Q4: What is the shelf-life of the solution once diluted in saline for injection?

A: Immediate use only.

  • The In Vivo formulation (PEG/Tween/Saline) is a kinetic suspension/solution. It is not thermodynamically stable for long-term storage. Prepare it 15 minutes before injection.

References

  • Hartz, R. A., et al. (2015). "Discovery of BMS-911172, a Potent and Selective Inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1)." Journal of Medicinal Chemistry. (Note: Primary discovery paper).

  • Selleck Chemicals. "BMS-911172 Datasheet & Storage Guidelines." Selleckchem.com.

  • MedChemExpress (MCE). "BMS-911172 Solubility and In Vivo Formulation." MedChemExpress.com.

  • Guide to Pharmacology. "Ligand: BMS-911172." IUPHAR/BPS.

Sources

Troubleshooting

Technical Support Center: Optimizing BMS-911172 for Cell Culture

Product: BMS-911172 (AAK1 Inhibitor) Support Tier: Level 3 (Senior Application Scientist) Status: Operational Introduction: The Molecule & Mechanism Welcome to the BMS-911172 technical hub. As researchers, we often treat...

Author: BenchChem Technical Support Team. Date: February 2026

Product: BMS-911172 (AAK1 Inhibitor) Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Introduction: The Molecule & Mechanism

Welcome to the BMS-911172 technical hub. As researchers, we often treat inhibitors as simple "on/off" switches, but BMS-911172 requires a nuanced approach due to its specific target: Adaptor-associated kinase 1 (AAK1) .

AAK1 is a critical regulator of clathrin-mediated endocytosis (CME).[1][2] It phosphorylates the mu-2 (


2) subunit of the AP-2 complex, a conformational change required for efficient cargo sorting and clathrin coated pit formation. By inhibiting AAK1, BMS-911172 effectively "jams" this trafficking machinery. This is particularly relevant for researchers studying neuropathic pain  (synaptic vesicle recycling) or viral entry  (e.g., HCV, Dengue, Ebola), as many viruses hijack this specific endocytic pathway.

This guide moves beyond the datasheet to address the "why" and "how" of your experimental design.

Part 1: Preparation & Solubility (Chemistry Support)

Q: I dissolved BMS-911172 in DMSO, but it precipitated when I added it to my cell culture media. What went wrong?

A: This is a classic "solvent crash" phenomenon. BMS-911172 is highly hydrophobic. While soluble in DMSO (up to ~68-100 mg/mL), it has poor aqueous solubility. When you spike a high-concentration DMSO stock directly into aqueous media, the local concentration momentarily exceeds the solubility limit before it can disperse, causing micro-precipitation.

The Fix (Step-by-Step):

  • Create an Intermediate: Do not jump from 10 mM stock to 10 nM media directly if the volume is small. Create a 100x or 1000x intermediate dilution in media while vortexing.

  • The "Drop-wise" Technique: Add the DMSO stock drop-wise to the media while the media is being agitated (swirled), rather than adding it to a static tube.

  • Limit DMSO: Ensure your final DMSO concentration is <0.1% (v/v). BMS-911172 is potent; you rarely need high solvent loads.

Q: Can I store the stock solution at -20°C?

A: Yes, but with a caveat. DMSO is hygroscopic (absorbs water from air). If you frequently freeze-thaw the stock, atmospheric moisture will enter the vial. Water lowers the solubility of BMS-911172 in DMSO, leading to invisible precipitation in your stock vial.

  • Pro-Tip: Aliquot your master stock (e.g., 10 mM) into single-use vials (e.g., 20

    
    L) immediately after reconstitution. Store at -80°C for up to 6 months or -20°C for 1 month.
    

Part 2: Dose Optimization (Biology Support)

Q: What concentration should I use for my cells? The datasheet says the IC50 is 12 nM. [3][4][5][6]

A: Relying on the enzymatic IC50 (12 nM) for cellular experiments is a common error. In a cell-free tube, the drug has direct access to the kinase. In culture, it must cross the membrane and compete with high intracellular ATP concentrations.

Data-Driven Recommendations:

ParameterValueImplications for Protocol
Enzymatic IC50 ~12 - 35 nMTheoretical potency limit.
Cellular IC50 ~51 nMThe actual concentration needed to inhibit 50% of AAK1 in a cell.
Recommended Start 100 nM - 500 nM To achieve >90% inhibition, you typically need 5x-10x the cellular IC50.
Toxicity Threshold > 10

M
High concentrations may inhibit off-targets like BMP2K (BIKE) or GAK.

Protocol for Dose-Finding: Do not jump to a single dose. Perform a 4-point log-scale titration for your specific cell line (e.g., HeLa, HEK293, or primary neurons):

  • Low (10 nM): Sub-optimal (checks for hypersensitivity).

  • Medium (100 nM): Likely effective dose.

  • High (1

    
    M):  Maximal inhibition (checks for off-target toxicity).
    
  • Vehicle (DMSO): Mandatory negative control.

Q: How long should I pre-treat the cells before adding my virus/stimulus?

A: 1 to 2 hours. AAK1 inhibition prevents the phosphorylation of AP-2. It does not strip existing phosphorylated AP-2 immediately. You need a window of 1-2 hours for the cell's phosphatases to dephosphorylate the existing pool of AP-2 (


2 subunit) so that the inhibitor's effect becomes functionally dominant before you challenge the system.

Part 3: Troubleshooting Specific Assays

Q: I am using BMS-911172 to block viral entry, but the virus is still getting in. Is the drug inactive?

A: Not necessarily. This result often reveals biology rather than drug failure.

  • Alternative Pathways: Does your virus strictly require Clathrin-Mediated Endocytosis (CME)? Many viruses can switch to macropinocytosis or caveolae-dependent entry if CME is blocked.

  • Biomarker Validation: You must validate that AAK1 is actually inhibited.

    • The Assay: Perform a Western Blot for Phospho-AP2M1 (Thr156) .

    • Success Criteria: Treatment with 100-500 nM BMS-911172 should obliterate the signal at Thr156 compared to the DMSO control. If Thr156 is still phosphorylated, your concentration is too low or the drug has degraded.

Q: My cells look unhealthy after 24 hours of treatment.

A: AAK1 is involved in receptor recycling (e.g., Transferrin receptor, EGFR). Long-term inhibition (>24h) can starve the cell of essential nutrients or disrupt signaling homeostasis.

  • Troubleshoot: Reduce duration. If studying viral entry, treat only during the infection window (e.g., 4-6 hours), then wash out the drug and replace with fresh media.

Part 4: Mechanism Visualization

The following diagram illustrates the specific intervention point of BMS-911172 within the endocytic pathway. Note how inhibition prevents the "priming" of the AP-2 complex.

BMS_Mechanism cluster_inhibition Effect of BMS-911172 BMS BMS-911172 (Inhibitor) AAK1 AAK1 Kinase (Active) BMS->AAK1 Inhibits (IC50 ~12nM) AP2_Inactive AP-2 Complex (Unphosphorylated) AAK1->AP2_Inactive Phosphorylates AP2_Active AP-2 mu2 (Thr156-P) (Phosphorylated/Open) AP2_Inactive->AP2_Active Conformational Change Clathrin Clathrin Recruitment AP2_Active->Clathrin Promotes Assembly Endocytosis Clathrin-Mediated Endocytosis (CME) Clathrin->Endocytosis Vesicle Formation ViralEntry Viral Entry / Cargo Sorting Endocytosis->ViralEntry Traffic

Figure 1: Mechanism of Action. BMS-911172 inhibits AAK1, preventing the phosphorylation of AP-2 needed for clathrin coat assembly and subsequent endocytosis.[2]

References

  • Selleck Chemicals. BMS-911172 Datasheet & Solubility Data. Retrieved from

  • MedChemExpress. BMS-911172: AAK1 Inhibitor Protocol and IC50 Values. Retrieved from

  • Hartz, R. A., et al. (2015).[3] Discovery of BMS-911172, a Potent and Selective AAK1 Inhibitor.[3][4][6] American Chemical Society (ACS) National Meeting, Abstract MEDI 334.[3] (Contextualized via )

  • Weng, Y., et al. (2023). Development and therapeutic potential of adaptor-associated kinase 1 inhibitors.[1][2][3] European Journal of Medicinal Chemistry.[1] Retrieved from

Sources

Optimization

Technical Support Center: BMS-911172 Purity Analysis Guide

Product ID: BMS-911172 Chemical Name: (R)-2-Amino-N-(3-(difluoromethoxy)-4-(oxazol-5-yl)phenyl)-4-methylpentanamide Target: Adaptor-associated kinase 1 (AAK1) Molecular Formula: C₁₆H₁₉F₂N₃O₃ Molecular Weight: 339.34 g/mo...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: BMS-911172 Chemical Name: (R)-2-Amino-N-(3-(difluoromethoxy)-4-(oxazol-5-yl)phenyl)-4-methylpentanamide Target: Adaptor-associated kinase 1 (AAK1) Molecular Formula: C₁₆H₁₉F₂N₃O₃ Molecular Weight: 339.34 g/mol [1][2]

Introduction

Welcome to the Technical Support Center for BMS-911172. This guide provides advanced troubleshooting and analytical protocols for researchers characterizing this potent AAK1 inhibitor. Unlike standard reagents, BMS-911172 possesses specific physicochemical properties—notably a basic amine moiety and significant lipophilicity (ClogP ~1.9)—that require precise chromatographic conditions to prevent peak tailing and solubility-induced artifacts.

This document is structured to address the "Why" and "How" of purity analysis, moving beyond simple steps to explain the chemical rationale behind every protocol.

Module 1: Chromatographic Purity Analysis (HPLC/UPLC)

The Challenge: Basicity and Tailing

BMS-911172 contains a primary amine and an oxazole ring. These basic nitrogen atoms can interact with residual silanols on silica-based HPLC columns, leading to severe peak tailing. To mitigate this, we employ a "Self-Validating" acidic mobile phase strategy to protonate these sites and ensure sharp peak symmetry.

Recommended Protocol

System: RP-HPLC (UV detection at 254 nm) or LC-MS (ESI+). Stationary Phase: C18 End-capped Column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). Rationale: End-capping reduces free silanol activity, critical for basic compounds like BMS-911172.

Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA for UV-only analysis).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Note: Formic acid is preferred for LC-MS compatibility; TFA is superior for peak shape in UV but suppresses MS ionization.

Gradient Table
Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Flow Rate (mL/min)Phase Description
0.095%5%1.0Equilibration
2.095%5%1.0Sample Injection
15.05%95%1.0Elution Gradient
18.05%95%1.0Column Wash
18.195%5%1.0Re-equilibration
23.095%5%1.0End of Run
Analytical Workflow Visualization

BMS_Analysis_Workflow Sample Solid Sample (BMS-911172) Solubilization Solubilization (100% DMSO) Sample->Solubilization Dissolve Dilution Dilution (50:50 ACN:H2O) Solubilization->Dilution Prevent Precipitation Filter Filtration (0.22 µm PTFE) Dilution->Filter Remove Particulates Injection HPLC Injection (Acidic Mobile Phase) Filter->Injection Analyze Detection Detection (UV 254nm / MS ESI+) Injection->Detection

Caption: Step-by-step analytical workflow ensuring sample integrity from solubilization to detection.

Module 2: Troubleshooting & FAQs

Q1: Why do I see a split peak or "shoulder" on my chromatogram?

Diagnosis: This often indicates sample solvent incompatibility . Mechanism: BMS-911172 is highly soluble in DMSO (up to 100 mg/mL) but poorly soluble in water. If you inject a 100% DMSO stock directly into a high-aqueous initial mobile phase (95% Water), the compound may momentarily precipitate at the head of the column before re-dissolving, causing peak splitting. Solution: Dilute your DMSO stock with the initial mobile phase (or 50:50 Acetonitrile:Water) prior to injection. Ensure the injection volume is low (<10 µL).

Q2: My retention times are shifting between runs. Why?

Diagnosis: pH fluctuation or Temperature instability . Mechanism: The ionization state of the amino group (pKa ~9-10) is sensitive. If your mobile phase buffer capacity is low, slight changes in pH will alter the retention of the ionized species. Solution:

  • Ensure column temperature is thermostatted (e.g., 40°C).

  • Refresh mobile phases daily to prevent evaporation of the volatile acid modifier (Formic Acid/TFA).

Q3: The purity by LC-MS is lower than the purity by UV. Which is correct?

Diagnosis: Response Factor Discrepancy . Mechanism: LC-MS ionization efficiency varies wildly between molecules. A minor impurity with high ionization efficiency (e.g., a precursor amine) can dominate the MS spectrum, making the sample look impure. UV detection (at 254 nm) is generally more quantitative for this class of aromatic compounds unless the impurity lacks a chromophore. Solution: Rely on UV (254 nm) integration for quantitative purity %. Use MS only for peak identification (m/z 340.1 [M+H]+).

Troubleshooting Logic Tree

Troubleshooting_Logic Start Issue Detected Prob1 Broad/Tailing Peak Start->Prob1 Prob2 Ghost Peaks Start->Prob2 Prob3 High Backpressure Start->Prob3 Sol1 Add 0.1% TFA/Formic Acid to Mobile Phase Prob1->Sol1 Silanol Interaction Sol2 Run Blank Injection (Check Injector Carryover) Prob2->Sol2 Contamination Sol3 Filter Sample (0.22 µm) Check Pre-column Prob3->Sol3 Particulates

Caption: Decision tree for diagnosing common chromatographic anomalies with BMS-911172.

Module 3: Storage, Stability & Handling

Solubility Profile

BMS-911172 is hydrophobic.[3] Proper solvent selection is non-negotiable for assay reproducibility.

SolventSolubility LimitApplicationNotes
DMSO ~100 mg/mLStock SolutionsHygroscopic; keep sealed.[2][3]
Ethanol < 1 mg/mLN/ANot recommended.
Water InsolubleN/ARequires formulation (e.g., PEG300/Tween-80).[3]
Critical Handling Directives
  • Hygroscopicity of DMSO: DMSO absorbs water from the air.[3] Over time, "wet" DMSO can cause BMS-911172 to precipitate or degrade (hydrolysis of the amide bond). Always use fresh or anhydrous DMSO for stocks.

  • Freeze-Thaw Cycles: Repeated cycling causes micro-precipitation. Aliquot stocks into single-use vials stored at -80°C (stable for 6 months) or -20°C (stable for 1 month).

  • In Vivo Formulation: For animal studies, do not use pure DMSO. A common vehicle is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . This creates a clear solution or stable suspension suitable for IP/Oral administration.[2]

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71798604, BMS-911172. Retrieved from [Link]

Sources

Troubleshooting

BMS-911172 quality control and lot-to-lot consistency

Topic: BMS-911172 Quality Control and Lot-to-Lot Consistency Role: Senior Application Scientist Target Audience: Researchers, Drug Discovery Scientists[1] BMS-911172 Technical Support Center Welcome to the technical hub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BMS-911172 Quality Control and Lot-to-Lot Consistency Role: Senior Application Scientist Target Audience: Researchers, Drug Discovery Scientists[1]

BMS-911172 Technical Support Center

Welcome to the technical hub for BMS-911172. This guide addresses the specific challenges of working with this potent Adaptor-associated kinase 1 (AAK1) inhibitor. As a Senior Application Scientist, I have structured this content to move beyond basic datasheets, focusing on the causality of experimental failure and the verification of reagent integrity.

Part 1: The Molecule & Mechanism (Context for QC)

Before troubleshooting, you must understand what you are controlling.[1] BMS-911172 is not just a "kinase inhibitor"; it is a tool that modulates clathrin-mediated endocytosis (CME) by targeting the phosphorylation of the AP2 complex.[1]

Core Specifications:

  • Target: AAK1 (Adaptor-associated kinase 1).[1][2][3][4][5][6]

  • Mechanism: Competitive inhibition of ATP binding to AAK1.[1]

  • Downstream Effect: Prevents phosphorylation of the

    
    2 subunit (AP2M1) of the AP2 complex, thereby altering receptor recycling and synaptic vesicle trafficking.[1]
    
  • Key Application: Neuropathic pain models, viral entry inhibition (e.g., Dengue, Ebola), and potentially Alzheimer's research.[1]

Interactive Pathway Diagram: AAK1 Signaling & BMS-911172 Intervention

AAK1_Pathway BMS BMS-911172 AAK1 AAK1 Kinase (Active) BMS->AAK1 Inhibits (IC50 ~12nM) AP2 AP2 Complex (Unphosphorylated) AAK1->AP2 Phosphorylates AP2_P AP2 Complex (Phosphorylated on mu-2) AP2->AP2_P AAK1 Activity Cargo Cargo Recognition (e.g., Receptors/Viruses) AP2_P->Cargo High Affinity Binding Endocytosis Clathrin-Mediated Endocytosis Cargo->Endocytosis Vesicle Formation

Caption: BMS-911172 blocks AAK1-mediated phosphorylation of the AP2 complex, reducing its affinity for membrane cargo and inhibiting endocytosis.[1]

Part 2: Physical & Chemical Integrity (The "Arrival" Phase)[1]

The majority of "bad lot" reports stem from solubility mismanagement rather than chemical degradation.[1]

Q: My BMS-911172 powder looks slightly off-white or yellow. Is it degraded?

A: Not necessarily. While pure BMS-911172 is typically a white to off-white solid, slight yellowing can occur due to trace tautomeric shifts or minor oxidation of surface impurities that do not affect bulk potency.[1]

  • Action: Check the Certificate of Analysis (CoA) for the specific lot.[1] If the purity is >98% by HPLC, the color variance is likely cosmetic.[1]

  • Critical Check: Verify the salt form. BMS-911172 is often supplied as a free base (MW ~339.[1]34) but can exist as a salt (e.g., HCl).[1] Using the wrong MW for molarity calculations is the #1 cause of "potency loss."[1]

Q: I cannot get the compound to dissolve in water or PBS. What is wrong?

A: This is an expected physicochemical property. BMS-911172 is highly lipophilic (ClogP ~1.[1]9) and practically insoluble in pure water.[1]

  • The Protocol:

    • Primary Solvent: Dissolve in 100% DMSO first.[1] It is soluble up to ~100 mg/mL in DMSO.[1][3][7][8]

    • Sonication: If particles persist in DMSO, sonicate at 40°C for 5-10 minutes.

    • Aqueous Dilution: dilute the DMSO stock into the aqueous buffer slowly while vortexing.

    • Limit: Do not exceed 10% DMSO in the final biological assay (though <0.1% is preferred for cells). If higher concentrations are needed for in vivo work, use a vehicle matrix (see table below).[1]

Recommended Vehicle Matrix for In Vivo Formulation:

ComponentVolume %FunctionPreparation Note
DMSO 10%Primary SolubilizerDissolve compound here first.[1]
PEG300 40%Co-solventAdd slowly to DMSO stock.[1]
Tween-80 5%SurfactantPrevents aggregation.[1]
Saline 45%Bulk VehicleAdd last.[1] Warm if cloudy.[1][8]

Part 3: Analytical Verification (The "Validation" Phase)

Do not assume a new lot behaves exactly like the old one.[1] Perform these self-validating checks.

Q: How do I verify the integrity of a new lot before starting a major screen?

A: Perform a "Shift Assay" rather than just a solubility check.

  • Method: Run a dose-response curve (8-point) with the new lot alongside the old lot (or a reference standard).

  • Metric: Compare the IC50 values.

    • Acceptable: IC50 shift < 2-fold.

    • Flagged: IC50 shift > 3-fold (Check solvation or MW).

    • Rejected: IC50 shift > 10-fold (Chemical degradation).[1]

Q: I see an extra peak in my LC-MS. Is the compound impure?

A: Possibly, but first rule out system peaks .[1]

  • Diagnosis: Inject a blank (pure DMSO).[1] If the peak persists, it is a system contaminant.[1]

  • Chemistry: BMS-911172 contains a difluoromethoxy group and an oxazole ring.[1] These are generally stable, but hydrolysis can occur in highly acidic environments over time.[1] Ensure your LC-MS mobile phase is not left at pH < 3 for extended periods.[1]

QC Decision Tree Workflow

QC_Workflow Start New Lot Arrives Visual Visual Inspection (Color/Texture) Start->Visual Solubility Solubility Test (100mM in DMSO) Visual->Solubility Clear Clear Solution? Solubility->Clear HPLC LC-MS/HPLC Verification Clear->HPLC Yes Fail_Sol Sonicate/Warm Check Salt Form Clear->Fail_Sol No (Precipitate) Bioassay IC50 Bridge Study (Old vs New) HPLC->Bioassay Purity >98% Fail_Bio Reject Lot Contact Vendor Bioassay->Fail_Bio Shift >3x Pass Release for Use Bioassay->Pass Shift <2x Fail_Sol->Solubility Retry

Caption: Step-by-step QC workflow to validate BMS-911172 integrity upon receipt.

Part 4: Biological Consistency (The "Application" Phase)[1]

Q: My cells are dying at the therapeutic dose. Is the compound toxic?

A: BMS-911172 is generally non-cytotoxic at its functional IC50 (~12–50 nM).[1]

  • Troubleshooting:

    • Concentration: Are you using µM concentrations? Specificity for AAK1 drops significantly above 1 µM, leading to off-target effects on other kinases.[1]

    • DMSO Toxicity: Ensure your final DMSO concentration is <0.1%.[1] Controls treated with DMSO alone must be included.[1]

    • Precipitation: Micro-crystals formed in the media can mechanically damage cells or cause localized high-concentration toxicity.[1] Check media under a microscope 1 hour after dosing.

Q: Why is my Western Blot for phospho-mu2 (AP2M1) inconsistent?

A: Phospho-specific antibodies are notoriously sensitive to handling.[1]

  • The Fix:

    • Phosphatase Inhibitors: You must include robust phosphatase inhibitors (e.g., Sodium Orthovanadate + Fluoride) in your lysis buffer.[1] AAK1 phosphorylation marks are labile.[1]

    • Timing: AAK1 inhibition is rapid. Measure phosphorylation reduction within 1-2 hours of treatment.[1] Long-term treatment (24h+) may lead to compensatory upregulation of other trafficking pathways.[1]

References

  • Discovery & Structure-Activity Relationship: Hartz, R. A., et al. (2015).[1][2] Discovery of BMS-911172, a Potent and Selective Inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] American Chemical Society (ACS) National Meeting, Abstract MEDI 334.[1][2] Note: This compound (Compound 17) was disclosed by Bristol-Myers Squibb as a lead candidate for neuropathic pain.[1]

  • Pharmacological Profile & Mechanism: Agrawal, N., et al. (2020).[1][9] AAK1 Inhibitors as Potential Therapeutics for Neuropathic Pain.[1][2][4][5] Journal of Medicinal Chemistry.[1][5] (Contextual citation for AAK1 inhibitors in pain).

  • Review of AAK1 Inhibitors (BMS-911172 Specifics): Liu, X., et al. (2023).[1][5] Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents.[1][5] European Journal of Medicinal Chemistry / PMC.[1]

  • Chemical Properties & Handling: MedChemExpress (MCE).[1] BMS-911172 Datasheet and Solubility Protocol.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: BMS-911172 vs. BMS-986176 (LX-9211) in Pain Models

Executive Summary This guide provides a technical comparison between BMS-911172 and BMS-986176 (LX-9211) , two small-molecule inhibitors of Adaptor-associated Kinase 1 (AAK1) developed for the treatment of neuropathic pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between BMS-911172 and BMS-986176 (LX-9211) , two small-molecule inhibitors of Adaptor-associated Kinase 1 (AAK1) developed for the treatment of neuropathic pain.

  • BMS-911172 serves as an early-generation tool compound . While potent and selective, it was primarily used in subcutaneous (s.c.) proof-of-concept studies to validate the AAK1 mechanism.

  • BMS-986176 (LX-9211) is the clinical candidate (currently in Phase II).[1] It features an optimized biaryl ether scaffold, superior potency (

    
     nM), and excellent oral bioavailability with high CNS penetration (Brain/Plasma ratio ~20).
    

Both compounds demonstrate that AAK1 inhibition reverses neuropathic pain behavior without causing the sedation or motor impairment typical of current standards of care (e.g., gabapentinoids).

Mechanistic Foundation: The AAK1 Pathway

To understand the differentiation between these compounds, one must grasp the specific cellular mechanism they target. AAK1 regulates clathrin-mediated endocytosis (CME) .[2][3]

The "Receptor Trafficking" Hypothesis

In neuropathic pain states, antinociceptive receptors (specifically


-Adrenergic Receptors ) are aggressively internalized and degraded, reducing the body's natural ability to inhibit pain signals.
  • AAK1 Activation: AAK1 phosphorylates the

    
     subunit of the AP-2 complex (AP2M1).
    
  • Endocytosis: Phosphorylated AP-2 binds to

    
    -adrenergic receptors, tagging them for internalization.
    
  • Inhibition (The Drug Effect): Blocking AAK1 prevents AP-2 phosphorylation.

  • Result:

    
    -adrenergic receptors remain on the neuronal surface, enhancing adrenergic inhibitory signaling in the spinal dorsal horn.
    
Mechanistic Diagram (Graphviz)

AAK1_Mechanism AAK1 AAK1 Kinase AP2 AP-2 Complex (unphosphorylated) AAK1->AP2 Phosphorylates Inhibitor Inhibitor (BMS-911172 / LX-9211) Inhibitor->AAK1 Inhibits AP2_P AP-2 Complex (Phosphorylated mu2) AP2->AP2_P Activation Alpha2AR_Surface Alpha2-Adrenergic Receptor (Surface/Active) AP2_P->Alpha2AR_Surface Binds & Tags Endocytosis Clathrin-Mediated Endocytosis Alpha2AR_Surface->Endocytosis Promoted by AP-2-P PainRelief Antinociception (Pain Relief) Alpha2AR_Surface->PainRelief Signaling Preserved (If Endocytosis Blocked) Internalized Internalized Receptor (Inactive/Degraded) Endocytosis->Internalized

Caption: AAK1 inhibition blocks the phosphorylation of the AP-2 complex, preventing the endocytosis of Alpha2-Adrenergic Receptors. This retains the receptors on the cell surface, restoring natural pain inhibition.

Compound Profiles: Head-to-Head Comparison

FeatureBMS-911172 (Tool Compound)BMS-986176 / LX-9211 (Clinical Candidate)
Status Preclinical ToolPhase II Clinical Trials
Chemical Class Biaryl AmideBiaryl Ether (Optimized)
AAK1 Potency (

)
12 nM2.0 nM
Selectivity High (vs. GAK/BMP2K)High (>300-fold vs. GAK)
Route of Admin Subcutaneous (s.c.)Oral (p.o.)
CNS Penetration Good (Brain/Plasma ~1.0)Excellent (Brain/Plasma ~20)
Key Liability Poor oral bioavailabilityDizziness (at high doses)
Primary Use Mechanism ValidationTherapeutic Development

Key Insight: The transition from 911172 to 986176 involved replacing the amide linker with an ether linker. This structural change significantly improved metabolic stability and oral bioavailability while increasing potency by 6-fold.

Performance in Pain Models

A. Neuropathic Pain: Spinal Nerve Ligation (SNL) / Chung Model

This model simulates chronic neuropathic pain via ligation of the L5/L6 spinal nerves.

  • BMS-911172 Data:

    • Dose: 60 mg/kg (s.c.)

    • Result: Significant reduction in mechanical allodynia (paw withdrawal threshold).

    • Onset: Rapid onset, sustained for duration of plasma exposure.

  • LX-9211 Data:

    • Dose: 0.3 – 10 mg/kg (oral).

    • Result: Dose-dependent reversal of mechanical allodynia.[4]

    • Efficacy: At 1-3 mg/kg, efficacy is comparable to high-dose gabapentin (100 mg/kg) but without sedation.

    • Durability: Effects persist after chronic dosing (no tolerance development).

B. Persistent Inflammatory Pain: Formalin Test

This model measures the response to chemical irritation (Phase I: acute; Phase II: inflammatory/central sensitization).

  • Comparative Outcome: Both compounds significantly inhibit Phase II pain behavior (flinching/licking). This confirms central efficacy, as Phase II is driven by spinal sensitization, which AAK1 inhibition modulates.

C. Safety & Motor Coordination: Rotarod Test

A critical differentiator for AAK1 inhibitors against current standards (opioids, gabapentinoids).

  • Protocol: Animals are placed on a rotating rod accelerating from 4 to 40 rpm.

  • Result:

    • BMS-911172: No impairment at efficacious doses (60 mg/kg).

    • LX-9211: No significant motor impairment observed at doses up to 30 mg/kg (well above the therapeutic range of 1-3 mg/kg).

    • Gabapentin (Control): Significant motor impairment (falling) observed at therapeutic doses.

Detailed Experimental Protocols

To replicate the validation data for these compounds, use the following standardized protocols.

Protocol 1: Spinal Nerve Ligation (Chung Model)

Purpose: Assessment of anti-allodynic efficacy in neuropathy.

  • Anesthesia: Anesthetize rat (Sprague-Dawley, 200-250g) with isoflurane (2-3%).

  • Incision: Make a dorsal midline incision at the L3-S2 level.

  • Isolation: Expose the left paraspinal muscles and isolate the L6 transverse process. Carefully remove the process to visualize the L4 and L5 spinal nerves.

  • Ligation: Tightly ligate the L5 spinal nerve with 6-0 silk suture distal to the dorsal root ganglion (DRG). Note: Ensure L4 is not damaged.

  • Closure: Suture muscle and skin layers. Allow 7-14 days for recovery and development of allodynia.

  • Screening: Test baseline paw withdrawal threshold (PWT) using von Frey filaments. Select rats with PWT < 4g (allodynic).

  • Dosing:

    • Group A: Vehicle (0.5% methylcellulose).

    • Group B: LX-9211 (1 mg/kg, p.o.).

    • Group C: Gabapentin (100 mg/kg, p.o.) [Positive Control].

  • Measurement: Assess PWT at 1, 2, and 4 hours post-dose.

Protocol 2: Rotarod Performance Test

Purpose: Evaluation of motor toxicity/sedation.[5]

  • Training: Train rats for 3 consecutive days. Place them on the rod at a constant speed (4 rpm) for 60 seconds. Only animals that stay on for >60s are included.

  • Baseline: On test day, measure baseline latency to fall (average of 3 trials).

  • Dosing: Administer BMS-986176 (LX-9211) or Vehicle orally.

  • Testing:

    • Set Rotarod to accelerate from 4 to 40 rpm over 300 seconds.

    • Record latency to fall at T = 1, 2, and 4 hours post-dose.

  • Analysis: A significant decrease in latency compared to vehicle indicates motor impairment (ataxia/sedation).

Synthesis & Conclusion

BMS-911172 was the scientific anchor that validated AAK1 as a druggable target for pain, proving that inhibition leads to analgesia via the


-adrenergic pathway. However, its utility is limited to preclinical mechanistic studies due to delivery constraints.

BMS-986176 (LX-9211) represents the successful translation of this mechanism into a viable therapeutic. By optimizing the biaryl ether scaffold, researchers achieved a compound that is not only more potent but also orally bioavailable and highly brain-penetrant.

For Drug Developers:

  • Use BMS-911172 if you need a selective tool for in vitro or acute s.c. in vivo target validation.

  • Use LX-9211 structure/data as the benchmark for clinical efficacy and safety profiles in next-generation kinase inhibitor programs.

References

  • Discovery of BMS-986176/LX-9211: Luo, G., et al. (2022). "Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain." Journal of Medicinal Chemistry. [1]

  • AAK1 Mechanism in Pain: Kostich, W., et al. (2016). "Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain."[1][3][4][5][6][7][8][9] Journal of Pharmacology and Experimental Therapeutics.

  • Clinical Trial Data (LX-9211): ClinicalTrials.gov. "A Study of LX9211 in Subjects With Diabetic Peripheral Neuropathic Pain."

  • Alpha-2 Adrenergic Mechanism: Li, L., et al. (2016). "The mechanism of alpha2-adrenergic inhibition of sympathetic ganglionic transmission."[10] Anesthesia & Analgesia.

Sources

Comparative

A Comparative Guide to Kinase Inhibitors: Understanding the Distinct Roles of BMS-911172 and the JAK2 Inhibitor Class

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor research, precision in understanding a compound's target and mechanism of action is paramount. This guide addresses a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, precision in understanding a compound's target and mechanism of action is paramount. This guide addresses a common point of inquiry regarding BMS-911172 in the context of Janus kinase 2 (JAK2) inhibition. It is crucial to establish from the outset that BMS-911172 is not a JAK2 inhibitor . Instead, it is a potent and selective inhibitor of the AP2-associated protein kinase 1 (AAK1), with its primary therapeutic potential being investigated in the field of neuropathic pain.[1][2]

This guide will, therefore, serve a dual purpose. First, it will provide a detailed exposition of BMS-911172, its mechanism of action, and the experimental data supporting its role as an AAK1 inhibitor for neuropathic pain. Second, it will offer a comprehensive comparison of the established class of JAK2 inhibitors—Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib—which are primarily used in the treatment of myeloproliferative neoplasms. By elucidating the distinct molecular targets, signaling pathways, and therapeutic applications of these different kinase inhibitors, this guide aims to provide a clear and scientifically grounded resource for the research community.

Part 1: BMS-911172 - A Selective AAK1 Inhibitor for Neuropathic Pain

BMS-911172 has emerged from discovery programs as a promising therapeutic candidate for neuropathic pain, a condition characterized by a lesion or disease of the somatosensory nervous system.[3] Its mechanism of action is centered on the inhibition of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[4]

Mechanism of Action of BMS-911172

AAK1 plays a crucial role in the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex.[4] This phosphorylation is a key step in the maturation of clathrin-coated pits, which are essential for the internalization of various molecules from the cell surface.[4] By inhibiting AAK1, BMS-911172 disrupts this process, which is hypothesized to modulate signaling pathways implicated in the pathogenesis of neuropathic pain.[4] The antinociceptive effects of AAK1 inhibitors are mechanistically linked to the enhancement of alpha-2 adrenergic signaling in the spinal cord, a pathway known to suppress pain signals.[5][6]

Preclinical Data Supporting BMS-911172

Preclinical studies have demonstrated the potential of BMS-911172 in various models of neuropathic pain. In rodent models, the compound has shown efficacy in reducing pain-like behaviors.[2][7]

  • Enzymatic and Cellular Potency: BMS-911172 is a potent inhibitor of AAK1 with an IC50 of 12 nM in enzymatic assays and 51 nM in cellular assays.[2]

  • In Vivo Efficacy: In the Chung mouse model of neuropathic pain, BMS-911172 administered subcutaneously at 60 mg/kg demonstrated significant activity.[1][2] It was also effective in the chronic constriction injury (CCI)-induced thermal hyperalgesia and mechanical allodynia rat models at the same dose.[2]

  • Pharmacodynamic Profile: A dose-dependent inhibition of the phosphorylation of the AAK1 substrate, mu-2, has been observed in the brains of mice treated with BMS-911172, confirming target engagement in the central nervous system.[2]

It is noteworthy that at the tested efficacious doses, no motor side effects were observed, suggesting a favorable therapeutic window.[2]

Part 2: The Landscape of JAK2 Inhibitors in Hematological Malignancies

In stark contrast to BMS-911172, JAK2 inhibitors are a cornerstone in the treatment of myeloproliferative neoplasms (MPNs), such as myelofibrosis and polycythemia vera.[8] These disorders are often driven by mutations in the JAK2 gene, most commonly the V617F mutation, which leads to constitutive activation of the JAK-STAT signaling pathway.[9][10]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is a hallmark of many hematological malignancies.[12][13][14][15]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 JAK2_active p-JAK2 Cytokine_Receptor->JAK2_active STAT STAT JAK2_active->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding & Dimerization JAK_Inhibitor JAK2 Inhibitor JAK_Inhibitor->JAK2_active Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors.

Comparative Analysis of Approved JAK2 Inhibitors

Four JAK2 inhibitors are currently approved for the treatment of myelofibrosis: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib.[16] While they all target JAK2, their selectivity profiles and secondary targets differ, leading to distinct clinical characteristics.

FeatureRuxolitinibFedratinibPacritinibMomelotinib
Primary Targets JAK1, JAK2[17]JAK2, FLT3JAK2, FLT3JAK1, JAK2, ACVR1[18]
Key Indication Intermediate or high-risk myelofibrosis[17]Intermediate-2 or high-risk primary or secondary myelofibrosis[8]Myelofibrosis with severe thrombocytopenia (platelet count <50 × 10^9/L)Myelofibrosis with anemia[18]
Impact on Anemia Can worsen anemia[17]Can worsen anemiaGenerally does not worsen anemiaCan improve anemia through ACVR1 inhibition[18]
Impact on Thrombocytopenia Can cause or worsen thrombocytopenia[17]Can cause or worsen thrombocytopeniaCan be used in patients with severe thrombocytopenia and may improve platelet countsCan cause thrombocytopenia
Notable Adverse Events Anemia, thrombocytopenia, herpes zoster reactivation[17]Wernicke's encephalopathy (rare but serious), gastrointestinal toxicity, anemia, thrombocytopeniaHemorrhage, diarrhea, thrombocytopenia, anemiaThrombocytopenia, infections, peripheral neuropathy

Part 3: Experimental Protocols for Kinase Inhibitor Evaluation

The evaluation of kinase inhibitors requires a multi-faceted approach, from initial biochemical assays to cellular and in vivo studies. The following are representative protocols for assessing the activity of AAK1 and JAK2 inhibitors.

Biochemical Kinase Assays

These assays are crucial for determining the direct inhibitory effect of a compound on the kinase of interest.

AAK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

AAK1_Kinase_Assay Start Start Add_Compound Add 4 µL of 4X test compound or control inhibitor to well Start->Add_Compound Add_Kinase_Ab Add 8 µL of 2X AAK1 kinase/ Eu-labeled antibody mixture Add_Compound->Add_Kinase_Ab Add_Tracer Add 4 µL of 4X fluorescent tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate for 1 hour at room temperature Add_Tracer->Incubate Read_Plate Read plate (TR-FRET) Incubate->Read_Plate End End Read_Plate->End

Caption: Workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) based AAK1 kinase binding assay.[19]

JAK2 Kinase Assay (Kinase-Glo® MAX)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity.

JAK2_Kinase_Assay Start Start Add_Kinase Add JAK2 kinase to well Start->Add_Kinase Add_Compound Add test compound or vehicle Add_Kinase->Add_Compound Add_Substrate_ATP Add substrate and ATP to initiate reaction Add_Compound->Add_Substrate_ATP Incubate_Kinase Incubate for 1 hour at room temperature Add_Substrate_ATP->Incubate_Kinase Add_Kinase_Glo Add Kinase-Glo® MAX reagent Incubate_Kinase->Add_Kinase_Glo Incubate_Detection Incubate for 10 minutes Add_Kinase_Glo->Incubate_Detection Read_Luminescence Read luminescence Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for a luminescence-based JAK2 kinase activity assay.[20][21][22]

Cellular Assays

Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

Cellular STAT5 Phosphorylation Assay

This assay measures the phosphorylation of STAT5, a direct downstream target of JAK2, in response to cytokine stimulation.

  • Cell Culture: Culture a JAK2-dependent cell line (e.g., HEL cells, which have a JAK2 V617F mutation) in appropriate media.[23]

  • Compound Treatment: Seed cells in a 96-well plate and treat with various concentrations of the JAK2 inhibitor for a specified period.

  • Cell Lysis: Lyse the cells to release intracellular proteins.[24]

  • Detection: Quantify the levels of phosphorylated STAT5 (pSTAT5) using an ELISA-based method or flow cytometry.[24][25][26][27]

    • ELISA: A capture antibody specific for total STAT5 is coated on a plate, and a detection antibody specific for pSTAT5 is used for quantification.[24][25]

    • Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against pSTAT5.[27][28]

Conclusion

The distinction between BMS-911172 and the class of JAK2 inhibitors is a clear illustration of the specificity inherent in modern kinase inhibitor drug discovery. BMS-911172 represents a targeted approach to neuropathic pain through the inhibition of AAK1 and the modulation of endocytic pathways. Conversely, JAK2 inhibitors, such as Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib, are designed to counteract the dysregulated JAK-STAT signaling that drives myeloproliferative neoplasms.

For researchers and drug development professionals, a precise understanding of a compound's molecular target and its downstream signaling consequences is fundamental. This guide has aimed to provide a comprehensive and data-supported comparison that clarifies the distinct identities of these important classes of kinase inhibitors, thereby facilitating more informed research and development efforts.

References

  • AAK1 inhibitor shows potential for the treatment of neuropathic pain - | BioWorld. [Link]

  • Evaluating Approved JAK Inhibitors for the Treatment of Myelofibrosis - ASCO Daily News. [Link]

  • JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - Frontiers. [Link]

  • Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC. [Link]

  • JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC. [Link]

  • JAK2 Mutation Test - Testing.com. [Link]

  • Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. [Link]

  • Navigating the Growing Landscape of JAK Inhibitors in Myelofibrosis - OncLive. [Link]

  • Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. [Link]

  • JAK-STAT pathway in hematological malignancies: Achievements, challenges and future perspectives - PubMed. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. [Link]

  • Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed. [Link]

  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors | ACS Omega. [Link]

  • JAK/STAT signaling in hematological malignancies - PubMed. [Link]

  • JAK2 (Janus Kinase 2) Assay Kit - BPS Bioscience. [Link]

  • Evolving landscape of JAK inhibition in myelofibrosis: monotherapy and combinations. [Link]

  • Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC. [Link]

  • Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry - Agilent. [Link]

  • Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed. [Link]

  • Choosing the Right JAK Inhibitor for Effective Myelofibrosis Treatment | Targeted Oncology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - Frontiers. [Link]

  • Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson's Disease, and Other Disorders | ACS Medicinal Chemistry Letters. [Link]

  • The JAK-STAT Pathway and Hematological Malignancy: Beyond Stats - JSciMed Central. [Link]

  • Momelotinib mechanism of action - MPN Hub. [Link]

  • JAK/STAT signaling in hematological malignancies | DIAL.pr - BOREAL - DIAL@UCLouvain. [Link]

  • What are the most common JAK2 inhibitors used in myelofibrosis treatment? #myelofibrosis - YouTube. [Link]

  • CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents - MDPI. [Link]

  • JAK2 Inhibition's Role in Newly Diagnosed Myelofibrosis | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

  • What are AAK1 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - Frontiers. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. [Link]

  • Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. [Link]

  • Janus Kinase 2 (JAK2) and Its Role in Myelofibrosis - Bristol Myers Squibb. [Link]

  • Target Landscape of Clinical Kinase Inhibitors - EMBL-EBI. [Link]

  • Simultaneous assessment of eight phosphorylated STAT residues in T-cells by flow cytometry - bioRxiv. [Link]

  • ipsogen® JAK2 RGQ PCR Kit Instructions for Use (Handbook) - QIAGEN. [Link]

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Validation

Validating BMS-911172 Target Engagement in Cells: A Comparative Technical Guide

Executive Summary & Mechanism of Action BMS-911172 is a potent, selective, and brain-penetrant small-molecule inhibitor of Adaptor-associated Kinase 1 (AAK1) .[1][2][3][4] AAK1 is a critical regulator of Clathrin-Mediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

BMS-911172 is a potent, selective, and brain-penetrant small-molecule inhibitor of Adaptor-associated Kinase 1 (AAK1) .[1][2][3][4] AAK1 is a critical regulator of Clathrin-Mediated Endocytosis (CME), functioning by phosphorylating the


2 subunit of the AP-2 complex (AP2M1). This phosphorylation event triggers a conformational change that enhances the binding of AP-2 to cargo sorting motifs (e.g., tyrosine-based motifs) on cell surface receptors.

In drug development, BMS-911172 is primarily utilized to validate AAK1 as a target for neuropathic pain and, more recently, as a host-targeted antiviral strategy (blocking viral entry). Validating target engagement (TE) in cells requires distinguishing between simple cellular toxicity and specific interruption of the AAK1-AP2M1 signaling axis.

Mechanistic Logic

The validation logic relies on a direct causal chain:

  • Input: BMS-911172 enters the cell.

  • Target: Binds the ATP-binding pocket of AAK1.[3]

  • Proximal Readout: Prevents phosphorylation of AP2M1 at Threonine 156 .

  • Functional Readout: Impairs the uptake of specific cargos (e.g., Transferrin) dependent on AP-2.

Visualization: AAK1 Signaling & Inhibition Pathway[5]

AAK1_Pathway BMS BMS-911172 AAK1 AAK1 Kinase (Active) BMS->AAK1 Inhibits (IC50 ~12nM) AP2M1_U AP2M1 (Unphosphorylated) AAK1->AP2M1_U Catalyzes AP2M1_P p-AP2M1 (Thr156) AP2M1_U->AP2M1_P Phosphorylation CME Clathrin-Mediated Endocytosis AP2M1_P->CME Promotes Assembly Receptor Receptor Recycling (Pain/Viral Entry) CME->Receptor Regulates

Figure 1: Mechanism of Action. BMS-911172 blocks the AAK1-mediated phosphorylation of AP2M1, arresting clathrin assembly.

Comparative Analysis: BMS-911172 vs. Alternatives

When validating AAK1, selecting the right chemical probe is essential. While BMS-911172 is excellent for in vivo CNS studies, other compounds may offer higher selectivity or clinical relevance.

FeatureBMS-911172 LX-9211 (BMS-986176) LP-935509 SGC-AAK1-1
Primary Use Preclinical CNS ValidationClinical Candidate (Pain)High Potency ToolStructural Biology / Probe
Enzymatic IC50 ~12 - 35 nM~2 nM~3.3 nM~1800 nM (Low Potency)
Cellular IC50 ~51 nM< 10 nM~10 - 20 nM> 1

M
Brain Penetrant Yes (High)YesYesLimited
Selectivity Risk Moderate (Check GAK)High SelectivityHigh SelectivityLow (Hits BIKE/GAK)
Recommendation Best for rodent models & cellular MoA Best for clinical translationBest for ultra-low dose assaysNot recommended for cell TE

Expert Insight: Do not use SGC-AAK1-1 for cellular target engagement validation if potent alternatives like BMS-911172 or LP-935509 are available. The window between on-target efficacy and off-target toxicity is significantly wider for the BMS series.

Protocol 1: Proximal Biomarker Assay (p-AP2M1 Western Blot)

This is the "Gold Standard" for functional target engagement. It measures the direct catalytic output of AAK1.

Rationale

AAK1 is the primary kinase responsible for phosphorylating the


2 subunit of the AP-2 complex at Thr156. A reduction in this specific phosphorylation event is a binary indicator of AAK1 inhibition.
Materials
  • Cell Line: SH-SY5Y (Neuroblastoma) or HEK293T.

  • Antibodies:

    • Primary: Anti-AP2M1 (phospho T156) [Rabbit polyclonal is standard].

    • Control: Anti-AP2M1 (Total) and Anti-GAPDH.

  • Lysis Buffer: RIPA supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) and Protease Inhibitors. Crucial: AAK1 activity is rapid; phosphatase inhibition is non-negotiable.

Step-by-Step Workflow
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment:

    • Treat cells with BMS-911172 in a dose-response curve (e.g., 0, 10, 50, 100, 500, 1000 nM).

    • Include a DMSO vehicle control (0 nM).

    • Timepoint: 1 to 2 hours is sufficient for kinase inhibition.

  • Harvest (The "Cold Chain"):

    • Place plates strictly on ice .

    • Wash 1x with ice-cold PBS containing 1mM Na3VO4 (Sodium Orthovanadate). Note: Adding vanadate to the wash prevents dephosphorylation during the wash step.

    • Lyse directly in the well with 150

      
      L cold Lysis Buffer.
      
  • Immunoblotting:

    • Run SDS-PAGE (10% gel).

    • Blot for p-AP2M1 (Thr156).

  • Quantification:

    • Calculate the ratio of p-AP2M1 / Total AP2M1.

    • Plot % Inhibition relative to DMSO.

Success Criteria: You should observe a dose-dependent reduction of the p-AP2M1 band with an IC50 approximating 50-100 nM.

Protocol 2: NanoBRET™ Target Engagement (Physical Binding)

While Western blots show functional inhibition, NanoBRET (Bioluminescence Resonance Energy Transfer) proves physical intracellular binding and residence time. This distinguishes an inhibitor that binds the target from one that merely affects the pathway upstream.

Experimental Logic

This assay uses a cell-permeable fluorescent tracer that binds to an AAK1-Luciferase fusion protein. BMS-911172 competes with the tracer.

  • No Inhibitor: Tracer binds AAK1-Luc

    
     High BRET signal.
    
  • + BMS-911172: Tracer displaced

    
     Low BRET signal.
    
Workflow Visualization

NanoBRET_Workflow Step1 Transfect HEK293 (AAK1-Nluc Fusion) Step2 Add Tracer (Cell Permeable) Step1->Step2 Step3 Add BMS-911172 (Competitor) Step2->Step3 Step4 Measure BRET (Donor/Acceptor Ratio) Step3->Step4 Result IC50 Calculation Step4->Result

Figure 2: NanoBRET competitive binding workflow.

Protocol Steps
  • Transfection: Transfect HEK293 cells with N-terminal Nluc-AAK1 vector. Plate into 96-well white plates.

  • Tracer Addition: Add the optimized cell-permeable tracer (concentration determined by

    
     titration) + BMS-911172 dilution series.
    
  • Equilibration: Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET substrate and measure donor (460nm) and acceptor (618nm) emission.

  • Analysis: Calculate BRET ratio (618/460). Fit to a sigmoidal dose-response equation (Four-parameter logistic).

Self-Validating Check: If the BRET signal does not decrease, BMS-911172 is not physically occupying the AAK1 ATP-pocket in these cells (potential permeability issue or degradation).

Protocol 3: Functional Phenotype (Transferrin Uptake)

To prove that target engagement has a biological consequence, you must monitor Clathrin-Mediated Endocytosis (CME).

Rationale

Transferrin receptor (TfR) internalization is strictly dependent on AP-2 and clathrin. AAK1 inhibition disrupts AP-2 function, slowing TfR uptake.

Methodology
  • Preparation: Serum-starve HeLa or HEK293 cells for 30 mins in DMEM + 0.1% BSA.

  • Inhibition: Pre-incubate with BMS-911172 (1

    
    M) or DMSO for 1 hour.
    
  • Pulse: Add Alexa Fluor 488-conjugated Transferrin (25

    
    g/mL) for 5 to 15 minutes  at 37°C.
    
    • Expert Tip: Keep the pulse short. Long incubations (>30 mins) allow alternative entry pathways or recycling to mask the defect.

  • Strip: Place cells on ice immediately. Wash with acid-strip buffer (0.2 M Acetic acid, 0.5 M NaCl, pH 2.8) for 2 mins to remove surface-bound (non-internalized) transferrin.

  • Fix & Analyze: Fix with 4% PFA. Quantify intracellular fluorescence via Flow Cytometry or High-Content Imaging.

Expected Result: BMS-911172 treated cells should show a 30-50% reduction in intracellular mean fluorescence intensity (MFI) compared to DMSO.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
No reduction in p-AP2M1 Phosphatase activity during lysisAdd Na3VO4 to wash buffer; lyse directly on ice; sonicate immediately.
High Toxicity Off-target GAK inhibitionCheck cell viability (CellTiter-Glo) at 10

M. If toxic, lower dose to <1

M (BMS-911172 is potent).
Weak NanoBRET signal Low expression of AAK1-NlucOptimize transfection efficiency; ensure N-terminal tag (C-term may interfere with kinase domain).

References

  • Hartz, R. A., et al. (2015). Discovery of BMS-911172: A Potent and Selective AAK1 Inhibitor for the Treatment of Neuropathic Pain.[2][4] American Chemical Society (ACS) National Meeting.[4] (Note: Primary disclosure via ACS and Patent WO 2015006100).

  • Agrawal, N., et al. (2020). AAK1 Inhibitors as Potential Antiviral Agents.[5][6][7] Journal of Medicinal Chemistry.[6]

  • Sorrell, F. J., et al. (2016). Family-wide Structural Analysis of Human Numb-Associated Protein Kinases. Structure.[1][2][4][8][5][6][7][9] (Structural basis for AAK1 inhibition).

  • Kostich, W., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain.[2][4][8][6][9] Journal of Pharmacology and Experimental Therapeutics. (Details on p-AP2M1 biomarker validation).

  • BMS-911172 Product Data. MedKoo Biosciences / MedChemExpress. (Chemical properties and handling).

Sources

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